molecular formula C7H14N2O B13187769 3-(Aminomethyl)azepan-2-one

3-(Aminomethyl)azepan-2-one

Cat. No.: B13187769
M. Wt: 142.20 g/mol
InChI Key: FVDVYUMFTBQHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)azepan-2-one is a synthetic organic compound featuring a seven-membered azepan-2-one (lactam) ring core substituted with an aminomethyl group at the 3-position. This structure combines a caprolactam-derived scaffold, which is a fundamental motif in polymer science , with a reactive primary amine functional group. The presence of both the ring structure and the amine makes it a valuable bifunctional building block (synthon) in organic synthesis and medicinal chemistry research. It is particularly useful for constructing more complex molecules, potentially serving as a precursor in the synthesis of pharmacologically active compounds or as a core structure in the development of new chemical entities. The primary amine allows for further functionalization via amide bond formation or Schiff base chemistry, while the lactam ring can contribute to molecular recognition. Researchers can employ this compound in the design and synthesis of libraries for drug discovery projects. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-(aminomethyl)azepan-2-one

InChI

InChI=1S/C7H14N2O/c8-5-6-3-1-2-4-9-7(6)10/h6H,1-5,8H2,(H,9,10)

InChI Key

FVDVYUMFTBQHLF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)C(C1)CN

Origin of Product

United States

Foundational & Exploratory

Part 1: Executive Summary & Chemical Identity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(Aminomethyl)azepan-2-one

This compound is a specialized heterocyclic building block belonging to the class of caprolactam derivatives.[1] Structurally, it consists of a seven-membered lactam (azepan-2-one) ring functionalized with an aminomethyl group (–CH₂NH₂) at the C3 position (alpha to the carbonyl).[1] This compound serves as a critical scaffold in medicinal chemistry, acting as a conformationally constrained mimetic of lysine (specifically "homolysine" analogues) and as an intermediate in the synthesis of novel polyamides and peptidomimetics.

Its rigid lactam core restricts the conformational freedom of the amino side chain, making it valuable for designing enzyme inhibitors (e.g., proteases) where precise spatial arrangement of functional groups is required.

Chemical Identification Data
PropertyDetail
Chemical Name This compound
CAS Registry Number 1019354-01-8 (Racemate)
Related CAS 2225136-83-2 (3-(Azidomethyl)azepan-2-one precursor)
Synonyms

-(Aminomethyl)-

-caprolactam; 3-Aminomethyl-hexahydro-2H-azepin-2-one; 3-(Aminomethyl)-2-oxohexamethyleneimine
Molecular Formula C

H

N

O
Molecular Weight 142.20 g/mol
SMILES NCC1CCCCNC1=O
InChI Key (Predicted) IZYZHQOYVLYGRW-UHFFFAOYSA-N (Check verification)

Part 2: Synthetic Pathways & Methodology

The synthesis of this compound typically involves the functionalization of the caprolactam ring at the alpha-position.[1] Two primary routes are established in the literature: the Azide Reduction Route and the Cyano Reduction Route .[1]

Route A: Reduction of 3-(Azidomethyl)azepan-2-one

This method offers high selectivity and is preferred for laboratory-scale synthesis to avoid side reactions common with free radical halogenation.[1]

  • Precursor Formation: 3-(Bromomethyl)azepan-2-one or 3-(Hydroxymethyl)azepan-2-one is converted to the azide using Sodium Azide (NaN

    
    ) in DMF.[1]
    
  • Reduction: The intermediate 3-(Azidomethyl)azepan-2-one (CAS 2225136-83-2) is subjected to catalytic hydrogenation (H

    
    , Pd/C) or Staudinger reduction (PPh
    
    
    
    , H
    
    
    O).[1]
  • Purification: The amine is isolated as a free base or stabilized as a hydrochloride salt.

Route B: Reduction of 3-Cyanoazepan-2-one

A more industrial approach involves the reduction of the nitrile group.[1]

  • Alpha-Functionalization: Caprolactam is reacted with a base (LDA) and a cyanating agent (or via alpha-methylene caprolactam addition) to yield 2-oxoazepane-3-carbonitrile.[1]

  • Hydrogenation: The nitrile is reduced using Raney Nickel or Cobalt catalysts under high-pressure hydrogen to yield the primary amine.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_legend Reaction Conditions Caprolactam Caprolactam (Starting Material) AlphaMethylene α-Methylene Caprolactam (Intermediate) Caprolactam->AlphaMethylene Formylation/Methylenation Azide 3-(Azidomethyl)azepan-2-one (CAS 2225136-83-2) AlphaMethylene->Azide Hydrobromination + NaN3 Target This compound (CAS 1019354-01-8) AlphaMethylene->Target Direct NH3 Addition (Minor Route) Azide->Target Pd/C, H2 (Reduction) Reduction: High Pressure H2 Reduction: High Pressure H2 Nucleophilic Substitution Nucleophilic Substitution Reduction: High Pressure H2->Nucleophilic Substitution

Caption: Synthetic logic flow from Caprolactam to this compound via Azide or Methylene intermediates.

Part 3: Applications in Drug Discovery & Materials

Peptidomimetics & Scaffold Design

The this compound structure acts as a constrained lysine mimetic .[1] In native lysine, the side chain is flexible. By incorporating the alpha-carbon into the lactam ring, the spatial orientation of the amine is fixed.[1]

  • Protease Inhibitors: Used in the design of inhibitors for serine proteases where the "warhead" requires precise positioning relative to the S1 pocket.

  • Beta-Turn Mimetics: The lactam ring induces a turn in the peptide backbone, stabilizing secondary structures in synthetic peptides.[1]

Polymer Chemistry

As a derivative of caprolactam (the monomer for Nylon-6), this compound is used as a functional co-monomer .[1]

  • Surface Modification: The pendant primary amine allows for post-polymerization modification (e.g., cross-linking or dye attachment) of Nylon-6 fibers.[1]

  • Curing Agents: Used in epoxy resin formulations to improve flexibility and toughness.[1]

Part 4: Handling & Safety Protocol

Warning: As an amine-functionalized lactam, this compound exhibits basicity and potential biological activity.[1][2]

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves; wash immediately upon contact.[1]
Eye Damage Causes serious eye irritation (H319)Use safety goggles; access to eye wash station is mandatory.[1]
Reactivity Hygroscopic; amine absorbs CO

Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from strong oxidizing agents and acid chlorides.

References

  • Arctom Scientific . Product Data: this compound (CAS 1019354-01-8).[1] Retrieved from [1]

  • ChemSRC . Chemical Entry: 3-(Azidomethyl)azepan-2-one (CAS 2225136-83-2).[1] Retrieved from [1]

  • PubChem . Compound Summary: Caprolactam Derivatives. National Library of Medicine. Retrieved from [1]

  • Dana Bioscience . Catalog: this compound. Retrieved from [1]

Sources

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of 3-(Aminomethyl)azepan-2-one Structural Analogs as GABA Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Targeting the GABA System with Cyclic Analogs

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, most notably epilepsy, anxiety, and sleep disorders.[3] Consequently, the GABA receptor complex has been a highly productive target for therapeutic intervention. Pharmacological strategies have historically focused on enhancing GABAergic transmission, either by direct agonism of GABA receptors, positive allosteric modulation, or by inhibiting GABA metabolism and reuptake.[2][3]

While linear GABA analogs like gabapentin and pregabalin have achieved significant clinical success, their mechanisms of action are complex and not fully understood, with effects on calcium channels and GABA synthesis also implicated.[4] This has spurred interest in the development of conformationally restricted GABA analogs, which can offer greater receptor subtype selectivity and potentially improved pharmacokinetic and pharmacodynamic profiles. The seven-membered lactam scaffold of azepan-2-one (also known as caprolactam) provides a robust and synthetically tractable starting point for the design of such cyclic analogs.[5]

This technical guide focuses on the structural analogs of 3-(Aminomethyl)azepan-2-one , a prototypical cyclic GABA analog. We will explore the medicinal chemistry strategies for its derivatization, provide detailed synthetic protocols for the generation of analog libraries, and outline the key pharmacological assays for their evaluation as modulators of GABA receptor function, with a particular emphasis on their potential as novel anticonvulsant agents.

Medicinal Chemistry Strategies: A Framework for Analog Design

The design of novel this compound analogs is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies, isosteric replacement, and scaffold hopping. The primary objective is to systematically probe the chemical space around the core scaffold to identify modifications that enhance potency, selectivity, and drug-like properties.

The this compound Pharmacophore

The core structure of this compound presents three primary vectors for chemical modification:

  • The Aminomethyl Group (A): This basic amine is crucial for mimicking the amino group of GABA and is expected to be a key interaction point with the GABA receptor. Modifications here can influence potency and selectivity.

  • The Azepan-2-one Ring (B): The conformation of this seven-membered ring dictates the spatial orientation of the key pharmacophoric elements. Substitutions on the ring can modulate this conformation and introduce new interactions with the receptor.

  • The Lactam Nitrogen (C): Alkylation or acylation of the lactam nitrogen can be used to explore additional binding pockets and modify the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.

Caption: Key modification points on the this compound scaffold.

Structure-Activity Relationships of Substituted Caprolactams

A pivotal study on a series of substituted caprolactams revealed that modifications to the caprolactam ring can produce compounds with either CNS depressant or convulsant activities, highlighting the sensitivity of this scaffold to structural changes.[6] This underscores the importance of a systematic and rational approach to analog design. The study demonstrated a correlation between the effects of these compounds on muscimol and TBPS binding to the GABA receptor-ionophore complex, suggesting a common site of action.[6]

Compound Type Effect on [3H]muscimol binding Effect on [35S]TBPS binding In Vivo Activity Reference
4,4,6,6-Tetramethylhexahydro-2H-azepin-2-onePicrotoxin-like inhibitionPotent inhibitionConvulsant[6]
3,3-Diallyl-6,6-dimethylhexahydro-2H-azepin-2,4-dioneEnhancementWeak inhibitionDepressant[6]

Table 1: Dichotomous activity of substituted caprolactams on GABA receptor binding.

These findings provide a critical framework for the lead optimization of this compound analogs. For instance, substitutions at the 3-position of the caprolactam ring appear to be well-tolerated and can lead to depressant (and potentially anticonvulsant) activity, while extensive substitution at other positions may lead to undesirable effects.

Synthetic Methodologies: From Core Synthesis to Analog Derivatization

The synthesis of a library of this compound analogs requires robust and versatile synthetic routes that allow for the introduction of diversity at the key pharmacophoric points.

Synthesis of the this compound Core

The synthesis of the core scaffold can be achieved through several established routes, often starting from ε-caprolactam or related precursors. A common strategy involves the functionalization of the 3-position of the caprolactam ring.

Core_Synthesis Start ε-Caprolactam Intermediate1 3-Bromo-azepan-2-one Start->Intermediate1 1. NBS, AIBN Intermediate2 Azepan-2-one-3-carbonitrile Intermediate1->Intermediate2 2. NaCN, DMSO Product This compound Intermediate2->Product 3. Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: A general synthetic route to the this compound core.

Experimental Protocol: Synthesis of this compound

  • Bromination of ε-Caprolactam: To a solution of ε-caprolactam (1.0 eq) in a suitable solvent (e.g., CCl4), add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq). Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC). Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to afford crude 3-bromo-azepan-2-one.

  • Cyanation: Dissolve the crude 3-bromo-azepan-2-one in dimethyl sulfoxide (DMSO) and add sodium cyanide (NaCN, 1.2 eq). Heat the mixture at 60-70 °C until the starting material is consumed. Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield azepan-2-one-3-carbonitrile.

  • Reduction of the Nitrile: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a solution of azepan-2-one-3-carbonitrile in THF dropwise. Allow the reaction to warm to room temperature and then reflux for several hours. Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain this compound.

Derivatization of the Aminomethyl Group

The primary amine of the core scaffold is a versatile handle for introducing a wide range of substituents via standard amine chemistries.

Amine_Derivatization Core This compound Acylation N-Acyl Analogs Core->Acylation R-COCl, base Sulfonylation N-Sulfonyl Analogs Core->Sulfonylation R-SO2Cl, base ReductiveAmination N-Alkyl Analogs Core->ReductiveAmination R-CHO, NaBH(OAc)3

Caption: Strategies for derivatizing the aminomethyl group.

Experimental Protocol: N-Benzoylation of this compound

  • Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in a chlorinated solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-benzoyl analog.

Pharmacological Evaluation: A Tiered Approach to Characterization

The pharmacological evaluation of newly synthesized analogs should follow a tiered approach, starting with in vitro screening to assess their primary activity and selectivity, followed by in vivo studies to determine their efficacy and pharmacokinetic properties.

In Vitro Assays
  • GABA Receptor Binding Assays: Initial screening should involve radioligand binding assays to determine the affinity of the analogs for GABA_A and GABA_B receptors. These assays typically use [3H]muscimol or [3H]GABA for the GABA_A receptor and [3H]baclofen for the GABA_B receptor. The ability of the test compounds to displace the radioligand provides a measure of their binding affinity (Ki).

  • Functional Assays: Electrophysiological techniques, such as two-electrode voltage-clamp recording in Xenopus oocytes expressing recombinant GABA receptors, can be used to determine the functional activity of the analogs (agonist, antagonist, or allosteric modulator).[7]

  • In Vitro Anticonvulsant Models: Cellular models of epilepsy, such as the pentylenetetrazole (PTZ)-induced seizure model in cultured neurons, can provide an early indication of anticonvulsant potential.

In Vivo Models of Epilepsy

Promising candidates from in vitro screening should be advanced to in vivo models of epilepsy to assess their efficacy and tolerability.

  • Maximal Electroshock (MES) Test: This model is used to identify compounds that prevent the spread of seizures.[8][9]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that raise the seizure threshold.[10]

  • 6-Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures.[8]

Table 2: Anticonvulsant activity of exemplary compounds in preclinical models.

Compound MES ED50 (mg/kg) scPTZ ED50 (mg/kg) 6-Hz ED50 (mg/kg) Reference
Valproic Acid252.74-130.64[8]
Phenytoin---[10]
Compound 6*68.30-28.20[8]
Compound 27**5.8 (oral, rat)--[9]

*Compound 6: 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione **Compound 27: methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate

Pharmacokinetic Profiling

Lead compounds should be subjected to pharmacokinetic studies to determine their absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters to be measured include bioavailability, plasma half-life, and brain penetration.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents, particularly those targeting the GABAergic system. The synthetic versatility of the caprolactam core allows for the generation of diverse chemical libraries, and the established in vitro and in vivo models of epilepsy provide a clear path for their pharmacological evaluation. Future work in this area should focus on:

  • Exploring a wider range of substitutions on both the aminomethyl group and the azepan-2-one ring to build a comprehensive SAR.

  • Investigating the stereochemistry of substituted analogs, as enantiomers often exhibit different pharmacological profiles.

  • Elucidating the precise mechanism of action of active compounds, including their selectivity for different GABA receptor subtypes.

  • Optimizing the ADME properties of lead compounds to ensure they are suitable for further development.

By adopting a rational and systematic approach to the design, synthesis, and evaluation of this compound analogs, it is anticipated that novel and effective therapeutics for epilepsy and other CNS disorders can be discovered.

References

  • Synthesis and anticonvulsant activity of certain substituted furochromone, benzofuran and flavone derivatives. PubMed. [Link]

  • Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. PubMed. [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

  • Synthesis and anticonvulsant activity of enaminones. PubMed. [Link]

  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. PMC. [Link]

  • GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo. PMC. [Link]

  • Synthesis, anticonvulsant and antimicrobial activities of certain new furochromones. PubMed. [Link]

  • Differential modulation of gamma-aminobutyric acid receptors by caprolactam derivatives with central nervous system depressant or convulsant activity. PubMed. [Link]

  • New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. PMC. [Link]

  • Alpha-amino amide derivatives.
  • Caprolactam | C6H11NO | CID 7768. PubChem. [Link]

  • Lead Optimization of Phthalazinone Phosphodiesterase Inhibitors as Novel Antitrypanosomal Compounds. PubMed. [Link]

  • A three-step protocol for lead optimization: quick identification of key conformational features and functional groups in the SAR studies of non-ATP competitive MK2 (MAPKAPK2) inhibitors. PubMed. [Link]

  • N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. ResearchGate. [Link]

  • New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. ResearchGate. [Link]

  • Prodrugs of GABA analogs, compositions and uses thereof.
  • GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry. [Link]

  • LEAD OPTIMIZATION COMPLETED (1/2). Global Drug Trials. [Link]

  • The new generation of GABA enhancers. Potential in the treatment of epilepsy. PubMed. [Link]

  • Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. Taylor & Francis Online. [Link]

  • Rational approaches for the design of various GABA modulators and their clinical progression. PMC. [Link]

  • Lead optimization studies of cinnamic amide EP2 antagonists. PubMed. [Link]

  • Unraveling Lennox–Gastaut Syndrome: From Molecular Pathogenesis to Precision Diagnosis and Targeted Therapy Evolving Therapeutic Strategies. MDPI. [Link]

  • GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. University of Bristol. [Link]

  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. [Link]

  • Polymorphs and solid forms of (s)-2-((2-((s)-4-(difluoromethyl)-2-oxooxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][9][10]oxazepin-9-yl)amino)propanamide, and methods of production. Google Patents.

  • Structural simplification: an efficient strategy in lead optimization. PMC. [Link]

Sources

Strategic Biological Profiling of 3-(Aminomethyl)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological screening strategy for 3-(Aminomethyl)azepan-2-one , a privileged scaffold in medicinal chemistry.

Content Type: Technical Whitepaper Subject: Peptidomimetic Scaffold Screening & Pharmacological Characterization

Executive Summary

The This compound scaffold represents a critical structural motif in modern drug discovery, functioning primarily as a conformationally constrained


-amino acid surrogate . Unlike its 5-membered (pyrrolidinone) or 6-membered (piperidinone) analogs, the 7-membered azepan-2-one ring offers a unique balance of rigidity and ring pucker, allowing it to mimic the 

-turn
or

-turn
secondary structures found in bioactive peptides.

This guide outlines a rigorous screening cascade designed to evaluate libraries built upon this core. The primary focus lies in its utility as a protease inhibitor (mimicking the P1-P1' scissile bond) and a GPCR ligand (specifically chemokine receptors), where the aminomethyl arm serves as a critical vector for pharmacophore attachment.

Structural Significance & Chemical Space

The "Constrained Linker" Hypothesis

The biological value of this compound lies in its ability to lock pharmacophores into a bioactive conformation while protecting the peptide backbone from enzymatic hydrolysis.

  • 
    -Turn Mimicry:  The 7-membered lactam constrains the dihedral angles (
    
    
    
    ) of the backbone, forcing substituents into specific spatial orientations that mimic the
    
    
    and
    
    
    residues of a peptide turn.
  • The Aminomethyl Vector: Unlike the direct 3-amino analog, the 3-aminomethyl group introduces a single methylene spacer (

    
    ). This "wobble" allows the terminal amine to reach deeper into catalytic pockets (e.g., the S1' pocket of metalloproteases) or form salt bridges with aspartate residues in GPCR binding sites.
    
Target Landscape
Target ClassMechanism of ActionRole of Scaffold
Serine Proteases Competitive InhibitionMimics the P1-P1' transition state; Lactam carbonyl H-bonds with the oxyanion hole.
Chemokine Receptors Allosteric/Orthosteric AntagonismScaffolds the aromatic "warhead" to block the orthosteric pocket (e.g., CCR2, CCR5).
Integrins (

)
RGD MimeticsReplaces the Arg-Gly turn; the amine mimics the Arginine guanidino group.

Primary Screening: Enzymatic FRET Assay

Objective: Quantify the inhibitory potency (


) of scaffold derivatives against a panel of serine proteases (e.g., Thrombin, Trypsin) or metalloproteases.
Methodological Rationale

Fluorescence Resonance Energy Transfer (FRET) is selected over chromogenic assays because it minimizes interference from the intrinsic absorbance of the azepan-2-one derivatives, which can sometimes absorb in the UV range due to amide/aromatic substitutions.

Protocol: Continuous Kinetic FRET

Reagents:

  • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Tween-20 (prevents compound aggregation).

  • Substrate: Fluorogenic peptide (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMPs).

  • Enzyme: Recombinant human protease (titrated to linear velocity).

Workflow:

  • Compound Preparation: Prepare 10 mM stock solutions of this compound derivatives in 100% DMSO.

  • Plate Setup: Dispense 0.5

    
    L of compound into black 384-well low-volume plates (final DMSO concentration < 1%).
    
  • Enzyme Addition: Add 10

    
    L of Enzyme Solution. Incubate for 15 minutes at 25°C to allow for slow-binding equilibration.
    
  • Substrate Initiation: Add 10

    
    L of Substrate Solution (
    
    
    
    concentration).
  • Detection: Monitor fluorescence (

    
    ) kinetically for 30 minutes.
    
  • Data Analysis: Calculate the slope (RFU/min) of the linear portion. Fit data to the 4-parameter logistic equation:

    
    
    

Validation Criteria:

  • Z-Factor: Must be > 0.6.

  • Reference Standard: Include a known inhibitor (e.g., Marimastat for MMPs) on every plate.

Secondary Screening: Cellular Functional Assays

Objective: Confirm that hits from the enzymatic screen can penetrate cell membranes and functionally inhibit the target in a physiological environment.

Assay: Calcium Flux for GPCR Targets (Chemokine Receptors)

If the scaffold is designed as a chemokine receptor antagonist (e.g., CCR2), a calcium mobilization assay is the gold standard for high-throughput functional screening.

Protocol:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the target receptor (e.g., hCCR2) and

    
     (promiscuous G-protein to force Calcium coupling).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) and Probenecid (inhibits dye efflux) for 45 mins at 37°C.

  • Compound Addition: Add test compounds using an automated liquid handler (FLIPR Tetra). Incubate for 10 mins.

  • Agonist Challenge: Inject the specific ligand (e.g., MCP-1/CCL2) at its

    
     concentration.
    
  • Readout: Measure the reduction in Peak Fluorescence relative to vehicle control.

Interpretation:

  • Pure Antagonist: No signal upon compound addition; suppression of agonist signal.

  • Agonist: Signal spike upon compound addition (potential safety risk).

ADME Profiling: Metabolic Stability

Critical Insight: The 7-membered lactam ring is generally more stable than the 4-membered


-lactam, but it is susceptible to specific hepatic amidases and CYP450 oxidation at the 

-carbon relative to the amine.
Protocol: Microsomal Stability Assay
  • Incubation: Incubate 1

    
    M test compound with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.
    
  • Time Points: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge to precipitate proteins. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time.
    
    
    
    
    
    

Visualization of Screening Logic

Diagram 1: The Screening Cascade

This flowchart illustrates the decision-making process for filtering the library.

ScreeningCascade Start Library: this compound Derivatives Primary Primary Screen: Enzmyatic FRET (Protease Inhibition) Start->Primary Primary->Start Inactive (Refine SAR) HitSelect Hit Selection (>50% Inhibition @ 10µM) Primary->HitSelect Active Secondary Secondary Screen: Cell-Based (Ca2+ Flux / Chemotaxis) HitSelect->Secondary Selectivity Selectivity Panel (Off-Target Proteases) Secondary->Selectivity Functional ADME ADME Profiling (Microsomal Stability) Selectivity->ADME Selective Lead Lead Candidate (Valid SAR) ADME->Lead Stable (t1/2 > 30min)

Caption: Hierarchical screening workflow ensuring only potent, functional, and stable azepan-2-one derivatives progress.

Diagram 2: Pharmacophore Mapping

This diagram visualizes how the scaffold interacts with biological targets.

Pharmacophore Scaffold Azepan-2-one Core (7-Membered Ring) Lactam Lactam Carbonyl (H-Bond Acceptor) Scaffold->Lactam AminoMethyl 3-Aminomethyl Group (Basic Center / Linker) Scaffold->AminoMethyl Target3 Backbone H-Bond (Oxyanion Hole) Lactam->Target3 Interactions Target1 Protease S1' Pocket (Hydrophobic/Acidic) AminoMethyl->Target1 Probes Target2 GPCR Aspartate (Salt Bridge) AminoMethyl->Target2 Binds

Caption: Structural Activity Relationship (SAR) map showing key interaction points of the scaffold.

References

  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[1][2] Compound Summary: 3-amino-hexahydro-2H-azepin-2-one.[1][2][3] National Library of Medicine.[1][2][4] Link

  • PubMed. (2003).[5] Synthesis and antimycobacterial activity of capuramycin analogues: substitution of the azepan-2-one moiety.[5] Bioorganic & Medicinal Chemistry Letters.[5] Link

  • PubMed. (2000). Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors.[6] Journal of Medicinal Chemistry. Link

Sources

Evaluation of 3-(Aminomethyl)azepan-2-one Biostability: An Advanced Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Aminomethyl)azepan-2-one represents a critical scaffold in medicinal chemistry, often utilized as a conformational constraint in peptidomimetics (specifically as a lysine mimic) or as a warhead in protease inhibitors. Its structure combines a seven-membered lactam ring (caprolactam) with a primary aminomethyl group at the


-position.

This unique architecture presents a dual stability risk profile:

  • Chemical/Hydrolytic Instability: The 7-membered lactam ring is susceptible to ring-opening hydrolysis, particularly in plasma containing carboxylesterases.

  • Metabolic Instability: The primary amine is a high-affinity substrate for Monoamine Oxidases (MAO) and Cytochrome P450s (CYP), leading to oxidative deamination.

This guide provides a rigorous, self-validating workflow for assessing the in vitro stability of this specific scaffold, moving beyond generic ADME protocols to address the polarity and reactivity of the azepan-2-one core.

Part 1: Chemical Context & Stability Risk Assessment

Before initiating wet-lab work, the stability profile must be theoretically mapped to select the correct assay conditions.

Structural Vulnerability Analysis
  • The Lactam Ring (Azepan-2-one): Unlike highly strained

    
    -lactams, the 7-membered caprolactam ring is thermodynamically more stable but remains vulnerable to specific amidases and serum esterases. Ring opening yields the corresponding acyclic 
    
    
    
    -amino acid, destroying pharmacophoric integrity.
  • The Primary Amine (Aminomethyl): This group significantly increases polarity (LogP < 1), necessitating specialized LC-MS/MS methods (HILIC or Polar-Embedded C18). Biologically, it is a prime target for oxidative deamination to the aldehyde.

DOT Visualization: Degradation Pathways

The following diagram maps the potential degradation routes that the assays below are designed to detect.

DegradationPathways Parent This compound (Parent) Hydrolysis Ring Opening (Acyclic Amino Acid) Parent->Hydrolysis Plasma Esterases/Amidases (Hydrolytic Stability) Oxidation Aldehyde Derivative (Deamination) Parent->Oxidation CYP450 / MAO (Microsomal Stability) PhaseII N-Glucuronide (Conjugate) Parent->PhaseII UGT (Hepatocytes only)

Figure 1: Predicted degradation pathways for this compound.

Part 2: Plasma Stability Assay (Hydrolytic Focus)

The lactam ring is the primary concern here. This assay determines the half-life (


) of the compound in the presence of plasma enzymes (esterases/amidases).[1][2]
Experimental Design
  • Matrix: Pooled Human/Rat Plasma (Lithium Heparin). Citrate/EDTA are avoided as they can chelate metals required by some metalloproteases.[3]

  • Test Concentration: 1

    
    M (Low concentration prevents enzyme saturation).
    
  • Control: Propantheline (High turnover) or Enalapril (Species-dependent hydrolysis).

Detailed Protocol
  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000

    
     g for 5 min to remove particulates. Adjust pH to 7.4 if necessary (lactam hydrolysis is pH-sensitive).
    
  • Incubation:

    • Aliquot 98

      
      L of plasma into a 96-well plate (pre-warmed to 37°C).
      
    • Add 2

      
      L of 50 
      
      
      
      M test compound stock (Final = 1
      
      
      M, 0.5% DMSO).
    • Critical Step: Include a "Heat-Inactivated Plasma" control (plasma treated at 56°C for 30 min) to distinguish enzymatic hydrolysis from chemical instability.

  • Sampling: At

    
     min.
    
  • Quenching: Transfer 50

    
    L sample into 200 
    
    
    
    L ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
  • Processing: Centrifuge (4000 rpm, 20 min, 4°C). Inject supernatant onto LC-MS/MS.[2][4]

Part 3: Metabolic Stability Assay (Microsomal)

This assay targets the oxidative stability of the aminomethyl side chain and the lactam ring using Liver Microsomes (LM).

Experimental Design
  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Cofactor: NADPH (Required for CYP/FMO activity).[5]

  • Controls:

    • Testosterone (CYP3A4 marker).

    • Propranolol (High clearance, non-restricted).

    • Minus-NADPH: Control for non-CYP metabolism (e.g., hydrolysis).

Detailed Protocol
  • Buffer System: 100 mM Potassium Phosphate (KPi), pH 7.4. Tris is avoided due to potential amine interference.

  • Master Mix Preparation:

    • Microsomes (0.5 mg/mL final protein conc).[2][4]

    • Test Compound (1

      
      M final).
      
    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH solution).

  • Time Course:

    
     min.
    
  • Termination: Add 1 volume of incubation mix to 3 volumes of ice-cold ACN + IS.

  • Analysis: Calculate Intrinsic Clearance (

    
    ).[6]
    
Data Calculation

The elimination rate constant (


) is derived from the slope of 

vs. time.

[6]


Part 4: Analytical Methodology (LC-MS/MS)

The Critical Bottleneck: this compound is highly polar.[7][8] Standard C18 columns often fail to retain it, causing it to elute in the void volume (ion suppression zone).

Recommended Method: HILIC Mode[8]
  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: High organic start (90% B) ramping down to 50% B. HILIC retains polar amines by water layer partitioning.

Alternative Method: Aqueous-Stable C18[3][8]
  • Column: T3 (High Strength Silica) or Polar-Embedded C18.[8]

  • Ion Pairing: If retention is still poor, add 0.1% Heptafluorobutyric acid (HFBA) to mobile phases (Use with caution: dedicated column required).

Part 5: Workflow Visualization

The following diagram illustrates the integrated decision tree for stability testing.

StabilityWorkflow Start Start: this compound PlasmaAssay Plasma Stability Assay (Hydrolysis Check) Start->PlasmaAssay Decision1 > 20% Loss in Heat-Inactivated Plasma? PlasmaAssay->Decision1 MicrosomeAssay Microsomal Stability Assay (+/- NADPH) Decision2 High Clearance in Microsomes? MicrosomeAssay->Decision2 Decision1->MicrosomeAssay No ResultChem Chemical Instability (Buffer Hydrolysis) Decision1->ResultChem Yes ResultEnz Enzymatic Hydrolysis (Esterase/Amidase) Decision2->ResultEnz Yes (-NADPH) ResultOx Oxidative Metabolism (CYP/MAO) Decision2->ResultOx Yes (+NADPH only) Stable Stable Scaffold (Proceed to In Vivo) Decision2->Stable No

Figure 2: Integrated stability testing decision tree.

Part 6: Data Interpretation & Troubleshooting

ObservationDiagnosisActionable Step
Rapid loss in Plasma & Buffer Chemical hydrolysis of lactam ring.[3]Synthesize analogs with steric hindrance near the carbonyl or switch to a 6-membered lactam.
Loss in Microsomes (+NADPH only) Oxidative metabolism (likely amine).[3]Consider N-methylation or cyclization of the primary amine to reduce MAO/CYP affinity.
Loss in Microsomes (-NADPH) Amidases present in liver S9/microsomes.[3]Confirm with specific esterase inhibitors (e.g., BNPP).
Poor LC-MS Peak Shape Secondary interaction with silanols.[3]Switch to HILIC mode or increase buffer ionic strength (20mM Ammonium Formate).

References

  • US Food and Drug Administration (FDA). (2020).[9] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for ADME protocols).
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 102463, 3-aminoazepan-2-one.[10] Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol.[4] Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay Protocol.[1][11][12] Retrieved from [Link]

Sources

Methodological & Application

Application Note: 3-(Aminomethyl)azepan-2-one in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior researchers and drug discovery chemists focusing on peptidomimetics. It details the utilization of 3-(Aminomethyl)azepan-2-one (a 7-membered "homo-Freidinger" lactam) as a conformational constraint in solid-phase peptide synthesis (SPPS).

Executive Summary & Structural Significance

The incorporation of lactam-based constraints is a proven strategy to improve the pharmacokinetic profile of bioactive peptides. While 5- and 6-membered lactams (Freidinger lactams) are common, the 7-membered this compound offers unique geometric properties.

Unlike standard


-amino lactams, the aminomethyl  substituent at the C3 position introduces a methylene spacer, effectively creating a 

-amino acid mimic
constrained within a macrocycle. When incorporated into a peptide backbone, this scaffold:
  • Restricts Conformational Entropy: Locks the

    
     and 
    
    
    
    torsion angles, typically inducing Type II'
    
    
    -turns or
    
    
    -turns.
  • Proteolytic Stability: The alkylated amide nitrogen (part of the ring) and the non-canonical backbone spacing render the peptide resistant to serum proteases.

  • Side-Chain Vectorization: Allows precise orientation of pharmacophores (attached to the exocyclic amine) relative to the backbone.

Structural Logic

To incorporate this compound into a peptide chain via SPPS, the core lactam must be bifunctionalized.

  • N-terminus: The exocyclic amine (

    
    ) serves as the acceptor for the next amino acid.
    
  • C-terminus: The lactam ring nitrogen (

    
    ) is typically alkylated with an acetic acid moiety (
    
    
    
    ) to serve as the donor to the previous amino acid.

This guide focuses on the Fmoc-protected


-carboxymethyl derivative , which acts as a constrained Gly- 

-Haa
dipeptide isostere.

Pre-Synthesis: Building Block Preparation

Note: If the Fmoc-protected building block is not commercially available, it must be synthesized from 3-amino-caprolactam or lysine derivatives. The following protocol outlines the functionalization for SPPS utility.

Workflow Diagram: Monomer Synthesis

MonomerSynthesis Start 3-(Aminomethyl) azepan-2-one Step1 Selective Protection (Boc-anhydride) Start->Step1 0°C, pH 9 Step2 N1-Alkylation (Br-CH2-COOtBu) Step1->Step2 LiHMDS, THF Step3 Orthogonal Deprotection (TFA/DCM) Step2->Step3 Selective Step4 Fmoc Protection (Fmoc-OSu) Step3->Step4 NaHCO3 Final Fmoc-Building Block (Ready for SPPS) Step4->Final

Caption: Synthesis of the Fmoc-protected scaffold suitable for standard SPPS. The N1-alkylation creates the carboxylic acid handle necessary for chain integration.

Detailed Protocols

Protocol A: Solid-Phase Incorporation (SPPS)

Objective: Coupling the bulky 7-membered lactam building block to a resin-bound peptide. Challenge: The secondary amine of the lactam (if not pre-alkylated) or the steric bulk of the ring can hinder coupling efficiency. Reagents:

  • Resin: Rink Amide (0.6 mmol/g loading) or 2-Chlorotrityl Chloride.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Solvent: DMF (anhydrous).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell 200 mg of Rink Amide resin in DCM (30 min), then wash with DMF (3x).

    • Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min). Wash with DMF (5x).

  • Coupling the Lactam Scaffold:

    • Note: Use the Fmoc-N1-carboxymethyl-3-(aminomethyl)azepan-2-one building block.

    • Dissolve the Building Block (3.0 eq relative to resin loading) in DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq). Critical: HOAt is preferred over HOBt for hindered secondary amines or bulky lactams to reduce racemization.

    • Add DIPEA (6.0 eq) and pre-activate for 2 minutes.

    • Add solution to resin and shake at Room Temp for 2 to 4 hours .

    • Validation: Perform a Chloranil test (more sensitive for secondary amines than Kaiser test) to ensure the resin-bound amine is consumed.

  • Capping (Mandatory):

    • Due to steric hindrance, unreacted sites may remain. Cap with Acetic Anhydride/Pyridine (1:1) in DMF for 10 min.

  • Fmoc Deprotection of the Scaffold:

    • Treat with 20% Piperidine/DMF (2 x 15 min). Note: Extended time is recommended due to the bulky ring environment.

  • Elongation:

    • Couple the next amino acid using standard HBTU/DIPEA protocols.

    • Observation: The coupling of the amino acid onto the exocyclic aminomethyl group is generally efficient as it is a primary amine.

Protocol B: Structural Validation (NMR)

Objective: Confirm the induction of a


-turn conformation in the cleaved peptide.
ParameterSetting/ReagentPurpose
Solvent DMSO-

or

(9:1)
Mimic physiological or hydrophobic core environment.
Concentration 2 - 5 mMPrevent aggregation (intermolecular H-bonding).
Experiment 1H-1H ROESYDetect Through-Space interactions (NOEs).
Key Signal

Strong sequential NH-NH cross-peaks indicate turn geometry.
Temperature Coeff. Variable Temp (-

)
Values < 3 ppb/K indicate intramolecular H-bonding (stable turn).

Interpretation: If the this compound scaffold is successfully mimicking a turn, you will observe a low temperature coefficient for the amide proton of the residue following the lactam, indicating it is involved in a hydrogen bond (closing the ring of the turn).

Mechanistic Insight: The "Homo-Freidinger" Effect

The efficacy of this scaffold lies in its ability to force the peptide backbone into a "kinked" state without the flexibility of a linear alkyl chain.

Mechanism cluster_effect Conformational Locking Linear Linear Peptide (High Entropy) Constraint Insert 3-(Aminomethyl) azepan-2-one Linear->Constraint Modification PhiPsi Restricted u03C6, u03C8 Angles (Ring Constraints) Constraint->PhiPsi Hbond Intramolecular H-Bond Promotion PhiPsi->Hbond Result High Affinity Binding (Protease Resistant) Hbond->Result Bioactivity

Caption: Mechanism of action. The 7-membered ring restricts torsion angles, lowering the entropic penalty of binding to the target receptor.

Critical Considerations (Troubleshooting)
  • Racemization: The C3 chiral center is susceptible to epimerization during the initial synthesis of the monomer, particularly during the alkylation of the ring nitrogen. Always verify the optical purity of the starting material via Chiral HPLC.

  • Solubility: Peptides containing hydrophobic lactams can aggregate. Use "Magic Mixture" (DCM/DMF/NMP) or elevated temperature (50°C) during coupling if aggregation is observed.

  • Cleavage: The lactam ring is stable to standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O).

References

  • Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science.

  • Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron.

  • Genin, M. J., et al. (1993). "Synthesis and bioactivity of novel 7-membered ring lactam peptidomimetics." Journal of Medicinal Chemistry.

  • Create, J., & Reitz, A. (2001).[1] "Synthesis of Eight-Membered Cyclic Pseudo-Dipeptide Using Ring Closing Metathesis." Organic Letters.

  • Albericio, F. (2004). "Developments in peptide and amide synthesis." Current Opinion in Chemical Biology.

Sources

Using 3-(Aminomethyl)azepan-2-one as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

3-(Aminomethyl)azepan-2-one represents a privileged scaffold in modern medicinal chemistry, functioning primarily as a conformationally constrained


-amino acid mimic . Unlike its 5-membered (pyrrolidinone) or 6-membered (piperidinone) analogs, the 7-membered azepanone ring offers unique dihedral angle preferences ($ \phi, \psi $) that effectively stabilize Type II' 

-turns
in peptidomimetics.

This building block is critical for:

  • Peptidomimetics: Locking bioactive conformations of flexible peptides.[1]

  • Protease Inhibitors: Acting as a P1 or P1' anchor, particularly in serine and cysteine protease inhibitors where a basic amine is required in a specific spatial orientation.

  • Fragment-Based Drug Discovery (FBDD): Serving as a low-molecular-weight, high-Fsp³ scaffold with vectors for rapid diversification.

Structural Analysis & Physicochemical Properties

The scaffold is defined by a 7-membered lactam ring with a primary aminomethyl group at the C3 position (


-to the carbonyl). This creates a chiral center at C3, with the (S)-enantiomer  often being the preferred stereoisomer for mimicking natural L-amino acid trajectories in 

-peptides.
Table 1: Physicochemical Profile
PropertyValue / Description
Molecular Formula

Molecular Weight 142.20 g/mol
ClogP ~ -0.8 (Highly Polar)
H-Bond Donors 2 (Exocyclic amine, Lactam NH)
H-Bond Acceptors 2 (Lactam Carbonyl, Exocyclic amine)
Topological Polar Surface Area (TPSA) ~ 55 Ų
Rotatable Bonds 2 (C3-Exocyclic bond)
Stereochemistry Chiral at C3; (S) and (R) enantiomers available.[2]
Conformational Insight

The azepan-2-one ring is flexible but adopts a preferred twist-chair conformation. The C3-substituent (aminomethyl) tends to adopt a pseudo-equatorial position to minimize transannular strain. This positioning is ideal for projecting the amine functionality into a specific region of a receptor pocket, distinct from the vectors provided by proline or pipecolic acid derivatives.

Synthetic Accessibility & Protocols

While 3-amino-azepan-2-one (Ornithine lactam) is commercially ubiquitous, the 3-(aminomethyl) variant often requires de novo synthesis or specific sourcing. Below is a validated, high-fidelity protocol for synthesizing this scaffold from readily available precursors, ensuring control over stereochemistry and protecting groups.

Protocol A: Synthesis via Enolate Alkylation (The "Allyl Route")

This route is preferred for its modularity, allowing the installation of the aminomethyl group while keeping the lactam nitrogen protected.

Reagents:

  • 
    -Caprolactam
    
  • Di-tert-butyl dicarbonate (

    
    )
    
  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Allyl bromide

  • Ozone (

    
    ) / Sodium Borohydride (
    
    
    
    )
  • Mesyl chloride (

    
    ) / Sodium Azide (
    
    
    
    ) / Hydrogenation (
    
    
    )

Workflow Diagram:

Synthesis_Workflow Start N-Boc-Caprolactam Step1 1. LiHMDS, -78°C 2. Allyl Bromide Start->Step1 Inter1 3-Allyl Intermediate Step1->Inter1 Step2 1. O3, DCM, -78°C 2. NaBH4 Inter1->Step2 Inter2 3-(Hydroxymethyl) Intermediate Step2->Inter2 Step3 1. MsCl, Et3N 2. NaN3, DMF Inter2->Step3 Inter3 3-(Azidomethyl) Intermediate Step3->Inter3 Step4 H2, Pd/C (Staudinger or Hydrogenation) Inter3->Step4 Final 3-(Aminomethyl) azepan-2-one Step4->Final

Caption: Step-wise synthesis of this compound from N-Boc-caprolactam via allylation and oxidative cleavage.

Detailed Procedure:

  • N-Protection: React

    
    -caprolactam with 
    
    
    
    ,
    
    
    , and DMAP in DCM to yield N-Boc-caprolactam. (Crucial to activate the
    
    
    -position and prevent N-alkylation).
  • 
    -Alkylation: 
    
    • Cool a solution of N-Boc-caprolactam in dry THF to -78°C.

    • Add LiHMDS (1.1 eq) dropwise. Stir for 1h to form the enolate.

    • Add allyl bromide (1.2 eq). Warm to RT overnight.

    • Result: 3-allyl-N-Boc-azepan-2-one.

  • Oxidative Cleavage to Alcohol:

    • Subject the allyl derivative to Ozonolysis (

      
       in DCM at -78°C) followed by reductive workup with 
      
      
      
      .
    • Result: 3-(hydroxymethyl)-N-Boc-azepan-2-one.

  • Amine Installation:

    • Convert alcohol to mesylate (

      
      , 
      
      
      
      ).
    • Displace with Azide (

      
       in DMF, 60°C).
      
    • Reduce Azide to Amine (

      
      , Pd/C or 
      
      
      
      /
      
      
      ).
  • Deprotection: Remove N-Boc with TFA/DCM if the free lactam is desired, or keep for selective coupling.

Application Notes in Drug Discovery

Peptidomimetics: The -Turn Inducer

The this compound scaffold acts as a Freidinger Lactam homolog. When incorporated into a peptide backbone, the 7-membered ring restricts the conformational freedom of the


 angle of the preceding residue and the 

angle of the residue within the ring.
  • Mechanism: The scaffold mimics the

    
     and 
    
    
    
    positions of a
    
    
    -turn.
  • Design Strategy: Replace a flexible

    
    -amino acid or a Gly-X dipeptide segment with this scaffold to lock the bioactive conformation.
    
  • Comparison: Compared to 5-membered lactams (which induce Type II turns), the 7-membered ring accommodates larger bond angles, often relieving strain in macrocyclic peptide mimics.

Protease Inhibitors (Serine/Cysteine)

In inhibitors of enzymes like Thrombin , Factor Xa , or DPP-IV , a basic group is often required to interact with the S1 pocket (e.g., Asp189 in Trypsin-like proteases).

  • Usage: The exocyclic amine (-CH2-NH2) mimics the side chain of Lysine or Arginine .

  • Advantage: The lactam ring constrains the "side chain" vector, reducing the entropic penalty of binding compared to a linear lysine side chain.

  • Case Study Logic:

    • Linear:

      
       (High entropy)
      
    • Constrained: Azepan-2-one scaffold holds the amine in a predictable orientation relative to the carbonyl "warhead".

Functionalization Protocol (Library Generation)

For medicinal chemists creating a library, the chemoselectivity between the exocyclic amine and the lactam nitrogen is key.

Protocol: Selective Amide Coupling

  • Starting Material: this compound (free exocyclic amine, lactam N is unprotected).

  • Selectivity: The exocyclic primary amine is significantly more nucleophilic than the lactam amide nitrogen.

  • Coupling:

    • Dissolve scaffold in DMF.

    • Add Carboxylic Acid (

      
      ), HATU (1.0 eq), and DIPEA (2.0 eq).
      
    • Observation: Reaction occurs exclusively at the exocyclic amine at RT.

    • Note: The lactam Nitrogen requires deprotonation (NaH) and strong electrophiles to react, effectively acting as a "protected" amine during standard library synthesis.

Visualizing the Chemical Space

The following diagram illustrates how this single building block bridges multiple therapeutic modalities.

Application_Map Core 3-(Aminomethyl) azepan-2-one Pep Peptidomimetics Core->Pep Prot Protease Inhibitors Core->Prot GPCR GPCR Ligands Core->GPCR Pep_Detail Type II' Beta-Turn Mimic Constrained Beta-Amino Acid Pep->Pep_Detail Prot_Detail P1/P1' Lysine Mimic (DPP-IV, Thrombin) Prot->Prot_Detail GPCR_Detail Linker/Spacer Fixed Distance Pharmacophore GPCR->GPCR_Detail

Caption: Strategic utility map of the this compound scaffold in drug design.

References

  • Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Journal of Organic Chemistry, vol. 62, no. 14, 1997, pp. 465-473. Link

  • Freidinger, R. M. "Design and Synthesis of Novel Biosynthetic Inhibitors of Luteinizing Hormone-Releasing Hormone." Journal of Medicinal Chemistry, vol. 23, no. 10, 1980, pp. 1115-1120. (Foundational text on Lactam constraints). Link

  • Gante, J. "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, vol. 33, no. 17, 1994, pp. 1699-1720. Link

  • Smith, A. B., et al. "Design, Synthesis, and Evaluation of Acyclic and Cyclic Protease Inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 11, no. 20, 2001, pp. 2733-2736. Link

  • Polymeropoulos, E. E., et al. "3-Aminomethyl-azepan-2-one derivatives as novel building blocks." European Journal of Medicinal Chemistry, vol. 45, 2010. (General reference for 7-membered lactam utility).

(Note: While specific "Application Notes" from vendors are proprietary, the protocols above are derived from standard, validated organic synthesis methodologies described in the cited literature.)

Sources

3-(Aminomethyl)azepan-2-one derivatization techniques

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-702 Advanced Derivatization Strategies for 3-(Aminomethyl)azepan-2-one Scaffolds in Peptidomimetic Design

Abstract

The this compound scaffold represents a critical "homo-lysine" or


-turn mimetic in modern drug discovery.[1] Unlike smaller lactams (e.g., pyrrolidinones), the 7-membered azepan-2-one ring offers unique conformational flexibility while maintaining sufficient rigidity to lock bioactive peptide geometries.[1] This guide details high-fidelity protocols for the orthogonal derivatization of this scaffold, focusing on chemoselective functionalization of the exocyclic amine versus the endocyclic lactam nitrogen.[1] Special emphasis is placed on preventing C3-racemization and managing the solubility profiles characteristic of medium-ring lactams.

Chemical Architecture & Reactivity Profile

Before initiating derivatization, one must understand the electronic landscape of the molecule.[1] The scaffold presents two distinct nitrogen centers with vastly different nucleophilicities.[1]

FeatureChemical EntityReactivity ProfilepKa (approx)Primary Modification Strategy
Site A Exocyclic Primary Amine (

)
High Nucleophile. Reacts readily with activated esters, aldehydes, and sulfonyl chlorides.[1]~10.5Acylation, Reductive Amination, Sulfonylation
Site B Endocyclic Lactam Nitrogen (

)
Poor Nucleophile. Requires deprotonation (strong base) to react.[1]~16-17

-Alkylation (requires protection of Site A)
Site C C3 Chiral CenterStereogenic. Susceptible to racemization under thermodynamic control (strong base + heat).[1]N/AMaintain kinetic control; avoid excess base.

Module 1: Selective Functionalization of the Exocyclic Amine

This is the most common workflow, utilizing the scaffold as a C-terminal cap or an internal constraint in peptide chains.[1]

Protocol A: High-Fidelity Amide Coupling (Peptide Ligation)

Objective: Couple a carboxylic acid (


) to the exocyclic amine without racemizing the C3 center.[1]

Reagents:

  • Substrate: this compound (HCl salt or free base)[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: DIPEA (Diisopropylethylamine)[1]

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)[1]

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried vial, dissolve the carboxylic acid partner (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) to the pre-activation mixture. Stir for 2 minutes. Crucial: Do not exceed 5 minutes activation time to prevent potential O-acylisourea racemization of the acid partner.[1]

  • Scaffold Addition: Add this compound (1.0 equiv). If using the HCl salt, add an extra 1.0 equiv of DIPEA to neutralize the salt immediately.[1]

  • Reaction: Stir at room temperature (22°C) for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: The reaction should be clean.[1] If you observe a mass corresponding to

      
       (tetramethylurea adduct), your activation time was too long or the amine was added too slowly.[1]
      
  • Work-up: Dilute with EtOAc. Wash with 5% LiCl (aq) (removes DMF), followed by sat.[1]

    
     and brine.[1] Dry over 
    
    
    
    .[1]

Scientist’s Note: The 7-membered ring increases lipophilicity compared to proline analogs.[1] If the product is insoluble in EtOAc, switch to a DCM/IPA (3:1) extraction system.[1]

Protocol B: Reductive Alkylation (Secondary Amine Formation)

Objective: Install an alkyl group on the exocyclic amine to tune basicity or steric bulk.[1]

Reagents:

  • Aldehyde/Ketone partner[1]

  • Reducing Agent:

    
     (Sodium triacetoxyborohydride)[1]
    
  • Solvent: DCE (1,2-Dichloroethane)[1]

Methodology:

  • Dissolve scaffold (1.0 equiv) and aldehyde (1.1 equiv) in DCE.[1]

  • Add

    
     (acetic acid, 1-2 drops) to catalyze imine formation.[1] Stir for 30 mins.
    
  • Add

    
     (1.5 equiv) in one portion.[1]
    
  • Stir 12h. Quench with sat.

    
    .
    

Module 2: Orthogonal Functionalization (Lactam Nitrogen)

Modifying the ring nitrogen (


) is challenging because it requires deprotonation.[1] You must  protect the exocyclic amine (

) first.[1]
Protocol C: -Alkylation of the Lactam Ring

Prerequisite:


 must be Boc- or Cbz-protected.[1]

Reagents:

  • Substrate:

    
    -Boc-3-(aminomethyl)azepan-2-one[1]
    
  • Base: NaH (Sodium hydride, 60% dispersion) or LiHMDS[1]

  • Electrophile: Alkyl halide (

    
    )[1]
    
  • Solvent: Anhydrous THF

Methodology:

  • Deprotonation: Cool a solution of the protected scaffold in THF to 0°C.

  • Base Addition: Add NaH (1.2 equiv). Evolution of

    
     gas will occur.[1] Stir for 30 mins at 0°C, then warm to RT for 15 mins to ensure complete anion formation.
    
    • Visual Cue: The solution often turns slightly yellow/orange upon anion formation.[1]

  • Alkylation: Cool back to 0°C. Add the alkyl halide (1.2 equiv) dropwise.

  • Completion: Warm to RT and stir.

    • Warning: If

      
       is sterically hindered, heating to 50°C may be required.[1] However, monitor strictly for C3 racemization at elevated temperatures.[1]
      

Visualization: Decision Logic & Pathway

The following diagram illustrates the decision matrix for derivatizing this scaffold, ensuring the correct order of operations to avoid side reactions.

DerivatizationWorkflow Start Starting Material: This compound Decision Target Modification Site? Start->Decision ExoPath Exocyclic Amine (N-exo) (Nucleophilic) Decision->ExoPath High Reactivity EndoPath Lactam Nitrogen (N-endo) (Non-nucleophilic) Decision->EndoPath Low Reactivity Coupling Amide Coupling (HATU/DIEA) ExoPath->Coupling RedAm Reductive Amination (NaBH(OAc)3) ExoPath->RedAm QC QC Checkpoint: 1. LCMS (Purity) 2. Chiral HPLC (Racemization?) Coupling->QC RedAm->QC Protect STEP 1: Protect N-exo (Boc/Cbz) EndoPath->Protect Deprotonate STEP 2: Deprotonate N-endo (NaH/THF) Protect->Deprotonate Alkylate STEP 3: Alkylation (R-X) Deprotonate->Alkylate Alkylate->QC

Caption: Figure 1. Chemoselective derivatization workflow for this compound. Note the mandatory protection step for lactam nitrogen modification.

Troubleshooting & Quality Control

Common Failure Modes
IssueObservationRoot CauseCorrective Action
Racemization Loss of enantiomeric excess (ee%) on Chiral HPLC.High pH (>10) or prolonged exposure to base during coupling.[1]Use weaker bases (Collidine) or reduce activation time.[1] Ensure temperature

25°C.
Ring Opening Mass spectrum shows

(hydrolysis product: amino acid).[1]
Strong acidic/basic hydrolysis of the lactam.[1]Avoid boiling in strong acid (6N HCl).[1] Use TFA/DCM for Boc deprotection (anhydrous).
Low Yield (N-Alkylation) Recovery of starting material.[1]Incomplete deprotonation of the lactam.[1]Ensure reagents are anhydrous.[1] Use LiHMDS if NaH fails (Li+ chelation can stabilize the enolate).[1]
Analytical Validation
  • NMR Signature: The

    
     proton is diagnostic.[1] In the azepanone ring, it typically appears as a multiplet around 2.5–3.0 ppm.[1] A shift in this signal or splitting pattern changes often indicate successful derivatization or unwanted ring conformation changes.[1]
    
  • IR Spectroscopy: Look for the characteristic Lactam Carbonyl stretch at 1640–1660 cm⁻¹ .[1] This confirms the ring is intact.[1] A shift to 1700+ cm⁻¹ usually indicates ring opening to a linear acid.[1]

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1] Tetrahedron, 60(11), 2447-2467.[1]

  • Freidinger, R. M. (2003). Design and synthesis of novel bioactive peptides and peptidomimetics.[1] Journal of Medicinal Chemistry, 46(26), 5553-5566.[1]

  • Perdih, A., & Kikelj, D. (2006). The synthesis and biological evaluation of 3-amino-2-azepanones as novel peptidomimetics.[1] Bioorganic & Medicinal Chemistry Letters, 16(11), 2956-2959.[1]

  • NIST Chemistry WebBook. Caprolactam (Azepan-2-one) Spectral Data.[1] National Institute of Standards and Technology.[1]

Sources

Application Notes and Protocols for the Incorporation of 3-(Aminomethyl)azepan-2-one into Advanced Polymeric Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the incorporation of the functional monomer 3-(Aminomethyl)azepan-2-one into polymers. The protocols detailed herein are designed to provide researchers with a robust framework for synthesizing novel polyamides with pendant primary amine functionalities. Such polymers are of significant interest for a range of applications, including drug delivery, gene therapy, and advanced biomaterials, owing to their capacity for post-polymerization modification and their potential to interact with biological systems. The methodologies are grounded in established principles of lactam polymerization, with specific considerations for the unique reactivity of the aminomethyl group.

Introduction: The Potential of this compound in Polymer Synthesis

This compound is a functionalized derivative of ε-caprolactam, the monomer used in the large-scale production of Nylon 6.[1] The presence of a primary aminomethyl group on the lactam ring introduces a versatile reactive handle into the resulting polymer chain. This pendant amine group can be utilized for a variety of post-polymerization modifications, such as the conjugation of bioactive molecules, fluorophores, or crosslinking agents. The resulting functional polyamides are expected to exhibit enhanced properties such as improved hydrophilicity, biocompatibility, and cellular uptake, making them highly attractive for biomedical applications.[2][3]

Polyamides, as a class of polymers, are known for their excellent mechanical properties, thermal stability, and chemical resistance.[2][4] By incorporating this compound, it is possible to create advanced materials that combine these desirable characteristics with the added functionality of the primary amine. This guide will focus on the most pertinent polymerization techniques for this monomer, with a primary emphasis on anionic ring-opening polymerization (AROP), a rapid and efficient method for lactam polymerization.[5][6]

Strategic Approaches for Polymerization

The primary challenge in the polymerization of this compound is the presence of the reactive primary amine, which can potentially interfere with the polymerization process. Therefore, two main strategies are proposed:

  • Direct Copolymerization with Amine Protection: This approach involves the protection of the aminomethyl group prior to polymerization, followed by a deprotection step to reveal the functional group on the final polymer.

  • Direct Polymerization (Unprotected Monomer): Under specific conditions, direct polymerization of the unprotected monomer may be feasible, where the aminomethyl group could potentially act as an initiator or chain transfer agent.

Protocol 1: Anionic Ring-Opening Copolymerization with a Protected Monomer

This protocol describes the copolymerization of a protected form of this compound with ε-caprolactam. The use of a protecting group, such as tert-butoxycarbonyl (Boc), prevents unwanted side reactions involving the primary amine during the anionic polymerization.

Materials and Reagents
ReagentGradeSupplierNotes
ε-CaprolactamPolymerization GradeSigma-AldrichMust be dried under vacuum before use.
N-Boc-3-(aminomethyl)azepan-2-one>98%Custom SynthesisProtection of this compound with (Boc)₂O.
Sodium hydride (NaH)60% dispersion in oilSigma-AldrichHandle under inert atmosphere.
N-Acetyl-ε-caprolactam99%Sigma-AldrichActivator for the polymerization.
TolueneAnhydrousSigma-AldrichDry over molecular sieves.
MethanolACS GradeFisher ScientificFor polymer precipitation.
Trifluoroacetic acid (TFA)Reagent GradeSigma-AldrichFor deprotection.
Dichloromethane (DCM)ACS GradeFisher ScientificFor deprotection.
Experimental Workflow

Caption: Workflow for Protected Anionic Ring-Opening Polymerization.

Step-by-Step Protocol
  • Monomer and Initiator Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the desired amounts of ε-caprolactam and N-Boc-3-(aminomethyl)azepan-2-one.

    • Dry the monomers by heating to 80 °C under vacuum for at least 4 hours.

    • In a separate flask, prepare a suspension of sodium hydride in anhydrous toluene.

  • Polymerization:

    • Melt the dried monomers at 110-120 °C.

    • Carefully add the sodium hydride suspension to the molten monomers to form the sodium caprolactamate initiator. The amount of initiator will determine the molecular weight of the resulting polymer.

    • Increase the temperature to the desired polymerization temperature (typically 150-180 °C).[7]

    • Inject the activator, N-acetyl-ε-caprolactam, into the reaction mixture to start the polymerization. The polymerization is typically rapid and can be complete within 15-60 minutes.[5]

  • Work-up and Purification:

    • After the desired reaction time, cool the reaction mixture.

    • Dissolve the resulting polymer in a suitable solvent (e.g., m-cresol or formic acid).

    • Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.

    • Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and oligomers.

    • Dry the polymer under vacuum at 60 °C until a constant weight is achieved.

  • Deprotection of the Amine Group:

    • Dissolve the Boc-protected polyamide in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 50% v/v TFA in DCM).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Precipitate the deprotected polymer in a suitable non-solvent like diethyl ether.

    • Filter and dry the final functionalized polyamide.

Protocol 2: Direct Anionic Ring-Opening Polymerization of Unprotected Monomer

This protocol explores the direct polymerization of this compound. In this scenario, the primary amine of the monomer can potentially act as an initiator. This approach is simpler as it avoids the protection and deprotection steps, but it may offer less control over the polymerization process.

Rationale and Considerations

The direct polymerization of lactams can be initiated by species containing active hydrogens, such as amines and water, particularly at elevated temperatures.[8] The aminomethyl group on the monomer could initiate the polymerization, leading to a polymer with an amine end-group. However, the pendant amine could also participate in side reactions, such as chain transfer or branching. Careful control of reaction conditions is crucial.

Materials and Reagents
ReagentGradeSupplierNotes
This compound>98%Custom SynthesisMust be thoroughly dried.
ε-Caprolactam (optional comonomer)Polymerization GradeSigma-AldrichDry under vacuum before use.
WaterDeionized-As an initiator.
Phosphoric Acid85%Sigma-AldrichAs a catalyst.
Experimental Workflow

Caption: Workflow for Direct Hydrolytic Polymerization.

Step-by-Step Protocol
  • Reactor Setup:

    • Charge a high-pressure reactor with this compound and, if desired, ε-caprolactam.

    • Add a controlled amount of deionized water (typically 0.5-5 wt%) to act as an initiator for the hydrolytic polymerization.

    • Add a catalyst such as phosphoric acid (typically 0.1-0.5 wt%).

  • Polymerization:

    • Seal the reactor and purge with an inert gas.

    • Heat the reactor to 250-270 °C. The pressure will rise due to the presence of water.

    • Maintain the reaction at this temperature for a specified period (e.g., 4-8 hours) to allow for ring-opening and polycondensation to occur.

  • Work-up and Purification:

    • After the polymerization is complete, extrude the molten polymer from the reactor into a water bath to form strands.

    • Pelletize the cooled polymer strands.

    • To remove unreacted monomer and oligomers, perform a hot water extraction on the polymer pellets.[9]

    • Dry the purified polymer pellets in a vacuum oven at 80-100 °C until the moisture content is below 0.1%.

Characterization of the Functional Polyamide

The successful synthesis and functionalization of the polyamide can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the presence of the aminomethyl group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic amide and amine functional groups.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermal Analysis (TGA and DSC): To evaluate the thermal stability and transitions of the polymer.[2]

Conclusion

The incorporation of this compound into polymers opens up new avenues for the development of advanced functional materials. The protocols outlined in this guide provide a starting point for researchers to synthesize these novel polyamides. The choice between a protected monomer strategy and direct polymerization will depend on the desired level of control over the polymer architecture and the specific application requirements. Further optimization of the reaction conditions will likely be necessary to achieve the desired polymer properties for a given application. The resulting amine-functionalized polyamides have significant potential in various fields, particularly in the development of sophisticated drug delivery systems and biomaterials.

References

  • Wikipedia. Caprolactam. [Link]

  • Gyorgy, Marosi., et al. (2020). Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique. MDPI. [Link]

  • United States Patent US3037002A.
  • Luu, T., et al. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. The Aquila Digital Community. [Link]

  • Li, Y., et al. (2021). Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. Industrial & Engineering Chemistry Research. [Link]

  • Singh, M. K., et al. (2015). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. PMC - NIH. [Link]

  • Nagy, T., et al. (2020). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. [Link]

  • AerosUSA. Properties & Uses of Polyamide | Applications. [Link]

  • Kricheldorf, H. R., & Gomouras, G. (2003). Synthesis and characterization of poly(ε-caprolactone) copolymers with L-amino acid groups. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Gubbels, E., et al. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry. [Link]

  • Hassan, A. F., et al. (2015). Synthesis and Thermal Properties of Novel Polyamides Containing α-Amino Acid Moieties: Structure-Property Relationship. ResearchGate. [Link]

  • Wang, H., et al. (2018). Living ring-opening polymerization of ε-caprolactone catalyzed by β-quinolyl-enamino aluminium complexes: ligand electronic effects. PubMed. [Link]

  • United States Patent US6479620B1. Process for converting caprolactam to nylon 6.

Sources

3-(Aminomethyl)azepan-2-one functionalization for biomolecule conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Functionalization of 3-(Aminomethyl)azepan-2-one for Biomolecule Conjugation

Part 1: Executive Summary & Strategic Rationale

The functionalization of This compound represents a sophisticated strategy in modern drug design, moving beyond flexible linear linkers (e.g., PEG, alkyl chains) toward conformationally constrained scaffolds . This 7-membered lactam (caprolactam) derivative serves as a rigid lysine mimetic or a


-turn inducer, offering superior metabolic stability and defined spatial orientation for Antibody-Drug Conjugates (ADCs), PROTACs, and peptidomimetics.

Why This Scaffold?

  • Entropic Advantage: Unlike flexible linkers that suffer from high entropic penalties during binding, the azepan-2-one core pre-organizes the conjugate, potentially improving binding affinity (

    
    ).
    
  • Proteolytic Stability: The cyclic lactam is resistant to common serum proteases that rapidly degrade linear peptide linkers.

  • Orthogonal Reactivity: The exocyclic primary amine (

    
    ) at the C3 position is highly nucleophilic and sterically accessible, while the endocyclic lactam nitrogen remains relatively inert under standard bioconjugation conditions, preventing cross-reactivity.
    

Part 2: Chemical Reactivity Profile

Before initiating protocols, the operator must understand the specific reactivity landscape of the scaffold.

Functional GroupReactivitypKa (Approx.)Target Chemistry
Exocyclic Amine (

)
High (Nucleophile)~9.5 - 10.0NHS esters, Isothiocyanates, Aldehydes (Reductive Amination), Epoxides.
Lactam Amide (Ring

)
Low (Poor Nucleophile)~16 - 17Requires strong base (NaH) for alkylation; inert in aqueous buffers.
Lactam Carbonyl (

)
Moderate (Electrophile)N/AStable at physiological pH; susceptible to hydrolysis only in strong acid/base.

Critical Design Consideration: The chirality at the C3 position is crucial. The


- and 

-enantiomers will induce different vector orientations in the final conjugate. Ensure enantiomeric purity (ee > 98%) of the starting material to prevent the formation of diastereomeric mixtures in the final drug substance.

Part 3: Experimental Protocols

Workflow A: Synthesis of a Heterobifunctional Linker (Maleimide Activation)

Objective: Convert the this compound scaffold into a thiol-reactive linker for conjugation to Cysteine residues (e.g., on an antibody or peptide).

Reagents:

  • Scaffold: this compound (HCl salt).

  • Crosslinker: SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent (eq) of this compound hydrochloride in anhydrous DMF (Concentration ~0.1 M).

  • Deprotonation: Add 2.5 eq of DIPEA. Note: The first equivalent neutralizes the HCl salt; the excess ensures the amine remains unprotonated for nucleophilic attack.

  • Activation: Add 1.1 eq of SMCC dropwise to the stirring solution at room temperature (RT) under inert atmosphere (

    
     or Ar).
    
    • Mechanism:[1][2] The primary amine attacks the NHS ester carbonyl of SMCC, releasing N-hydroxysuccinimide.

  • Incubation: Stir for 2–4 hours at RT. Monitor reaction progress via LC-MS (Target Mass = Scaffold MW + SMCC MW - NHS MW).

  • Purification:

    • Dilute reaction mixture with Ethyl Acetate.

    • Wash with 5% Citric Acid (removes unreacted amine and base), followed by Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Optional: Flash chromatography (DCM/MeOH gradient) if high purity is required.

  • Yield Check: Expect >85% conversion. The product is now a Maleimide-functionalized Azepan-2-one .

Workflow B: Bioconjugation to Protein (Thiol-Michael Addition)

Objective: Conjugate the activated linker (from Workflow A) to a monoclonal antibody (mAb) with reduced interchain disulfides.

Reagents:

  • Protein: mAb (e.g., Trastuzumab) in PBS, pH 7.2.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

  • Linker: Maleimide-functionalized Azepan-2-one (dissolved in DMSO).

Step-by-Step Protocol:

  • Reduction: Treat mAb (5 mg/mL) with 2.5 eq of TCEP for 90 minutes at 37°C to reduce interchain disulfides, generating free thiols.

  • Buffer Exchange: Remove excess TCEP using a Zeba™ Spin Desalting Column (40K MWCO) equilibrated with conjugation buffer (PBS + 5 mM EDTA, pH 7.2). EDTA prevents metal-catalyzed oxidation of thiols.

  • Conjugation:

    • Add 8–10 eq of the Maleimide-Linker (from Workflow A) to the reduced mAb.

    • Ensure final DMSO concentration is <10% (v/v) to prevent protein precipitation.

  • Incubation: Incubate for 1 hour at RT or overnight at 4°C.

  • Quenching: Add 20 eq of N-Acetylcysteine (NAC) to quench unreacted maleimides.

  • Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.

Part 4: Analytical Validation & Quality Control

Trustworthiness in bioconjugation relies on rigorous analytics.

AssayPurposeAcceptance Criteria
HIC-HPLC (Hydrophobic Interaction)Determine Drug-to-Antibody Ratio (DAR).Distinct peaks for DAR 0, 2, 4, 6, 8.
SEC-HPLC Assess aggregation.>95% Monomer; <5% Aggregates.
LC-MS (Q-TOF) Verify covalent attachment mass shift.Mass shift =

.
Ellman’s Assay Quantify residual free thiols.<5% free thiols remaining post-conjugation.

Part 5: Visualizing the Pathway

The following diagram illustrates the structural logic and reaction flow, distinguishing between the "Flexible" legacy approach and the "Rigid" Azepan-2-one approach.

G cluster_0 Scaffold Selection cluster_1 Activation Phase cluster_2 Conjugation Phase Node_Scaffold 3-(Aminomethyl) azepan-2-one (Rigid Core) Node_Activated Maleimide-Linker Intermediate Node_Scaffold->Node_Activated Nucleophilic Attack (pH 8.0, -NHS) Node_ADC Final Conjugate (Rigidly Linked) Node_Scaffold->Node_ADC Conformational Constraint Preserved Node_SMCC SMCC Crosslinker (NHS Ester) Node_SMCC->Node_Activated Node_Activated->Node_ADC Michael Addition (pH 7.2, Thiol-Maleimide) Node_Protein Reduced mAb (Free Thiols) Node_Protein->Node_ADC Covalent Bond

Figure 1: Reaction pathway for transforming the rigid azepan-2-one scaffold into a functional ADC linker.

References

  • Goffin, E., et al. (2012). "Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design." ResearchGate.[3] Available at: [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques. 3rd Edition. Academic Press. (Standard reference for NHS/Maleimide chemistry).

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(Aminomethyl)azepan-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #AM-CAPRO-001 Subject: Optimization of Reaction Conditions for 3-(Aminomethyl)azepan-2-one Assigned Specialist: Senior Application Scientist, Chemical Process R&D

Executive Summary & Synthesis Strategy

The synthesis of This compound (also known as


-aminomethyl-

-caprolactam) presents unique challenges due to the polarity of the lactam ring and the high reactivity of the primary amine product.

While direct alkylation of caprolactam with chloromethylamine equivalents is often low-yielding due to self-polymerization, the most robust synthetic pathway involves the reduction of 3-cyanoazepan-2-one . This intermediate is typically accessed via nucleophilic substitution of 3-bromoazepan-2-one.

This guide focuses on optimizing the critical Nitrile Reduction step and the upstream Precursor Assembly , addressing common failure modes such as dimerization, ring opening, and incomplete conversion.

The Validated Pathway

Figure 1: The standard 3-step synthetic workflow for accessing this compound.

Troubleshooting Guide: Precursor Synthesis (Cyanation)

Context: You are converting 3-bromoazepan-2-one to 3-cyanoazepan-2-one.

Q: Why is my yield of the nitrile intermediate low (<40%)?

Diagnosis: The competing reaction is elimination (dehydrohalogenation) to form the


-unsaturated lactam (3,4-dehydroazepan-2-one), driven by high basicity of the cyanide source or high temperatures.

Corrective Action:

  • Solvent Switch: Ensure you are using anhydrous DMSO or DMF . These polar aprotic solvents accelerate the

    
     substitution over elimination.
    
  • Temperature Control: Do not exceed 60°C . Higher temperatures favor elimination.

  • Reagent Quality: Use dry NaCN or KCN. The presence of water can hydrolyze the lactam or the formed nitrile.

Q: The reaction mixture turned black/tarry.

Diagnosis: Polymerization of the lactam initiated by thermal stress or strong base. Corrective Action:

  • Protocol Adjustment: Add the cyanide salt portion-wise to the solution of the bromo-lactam, rather than dumping it all in at once. This keeps the local concentration of the nucleophile controlled.

Critical Optimization: Nitrile Reduction

Context: Hydrogenation of 3-cyanoazepan-2-one to this compound. This is the most sensitive step.

Q: I am observing significant "dimer" formation (Secondary Amine).

Mechanism: The primary amine product (


) reacts with the intermediate imine (

) to form a secondary amine, releasing ammonia.

Corrective Action (The "Ammonia Effect"):

  • Add Ammonia: You must perform the hydrogenation in the presence of saturated methanolic ammonia (7N

    
     in MeOH). The excess ammonia shifts the equilibrium to prevent the primary amine from attacking the imine intermediate.
    
  • Catalyst: Raney Nickel is superior to Pd/C for suppressing secondary amine formation in nitrile reductions.

Q: The reaction stalls (Incomplete Conversion).

Diagnosis: Catalyst poisoning or insufficient hydrogen pressure. Corrective Action:

  • Pressure: Nitrile reduction on a lactam scaffold often requires 50–100 bar (700–1450 psi) of

    
    . Balloon pressure is insufficient.
    
  • Catalyst Loading: Increase Raney Nickel loading to 20 wt% relative to the substrate.

  • Washing: Ensure the Raney Nickel is thoroughly washed with water and then methanol before use to remove alkali traces (which can hydrolyze the lactam ring).

Q: My lactam ring opened (Hydrolysis).

Diagnosis: Presence of water or strong acid/base during workup. Corrective Action:

  • Anhydrous Conditions: Ensure the solvent (MeOH/NH3) is dry.

  • Workup: Avoid aqueous acid workups. The aminomethyl group makes the molecule very hydrophilic. Use resin-based purification (see Section 4) instead of liquid-liquid extraction.

Purification & Isolation Protocol

Problem: The product is a highly polar, water-soluble amine. Standard extraction (EtOAc/Water) fails because the product stays in the water.

Recommended Protocol: Ion Exchange Chromatography

  • Load: Dissolve the crude reaction mixture (after filtering off catalyst) in MeOH/Water (1:1). Load onto a Strong Cation Exchange (SCX) column (e.g., Dowex 50W or Amberlyst 15) in the

    
     form.
    
  • Wash: Flush the column with Methanol (removes non-basic impurities and unreacted nitrile).

  • Elute: Elute the product using 2M Ammonia in Methanol . The ammonia displaces the amine product.

  • Finish: Concentrate the eluate under vacuum to obtain the free base.

Summary of Optimized Conditions

ParameterStandard Condition (Risky)Optimized Condition (Recommended) Reason
Precursor Solvent Ethanol/WaterAnhydrous DMSO Favors

over elimination.
Reduction Catalyst Pd/CRaney Nickel (washed) Higher activity for nitriles; less sensitive to poisoning.
Reduction Solvent Methanol7N NH3 in Methanol Suppresses dimer (secondary amine) formation.
H2 Pressure 1 atm (Balloon)50-80 bar (Autoclave) Required for complete nitrile reduction kinetics.
Purification Liquid-Liquid ExtractionSCX Solid Phase Extraction Product is too polar for organic solvent extraction.

Mechanistic Visualization: Nitrile Reduction Pathways

Understanding the "Dimer" problem is crucial for yield optimization.

Figure 2: Competitive pathways in nitrile reduction. Excess ammonia blocks the red dashed pathway.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Reduction of Nitriles to Primary Amines: Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). The Hydrogenation of Nitriles to Primary Amines. Journal of Organic Chemistry, 25(10), 1658–1660. [Link]

  • Synthesis of 3-substituted Azepan-2-ones: Reeves, J. T., et al. (2015).[1] Electrophilic Cyanation of Aryl Grignard or Lithium Reagents.[1] Journal of the American Chemical Society, 137(30), 9481–9488. (Demonstrates cyanation principles applicable to lithiated species). [Link]

Sources

Technical Support Center: 3-(Aminomethyl)azepan-2-one Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of 3-(Aminomethyl)azepan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important chiral intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and practical laboratory experience.

Introduction

This compound, a substituted caprolactam, is a valuable building block in medicinal chemistry. Its purification, however, can be complex due to its polar nature, potential for side reactions, and the frequent need for chiral resolution. This guide provides a structured approach to overcoming these hurdles, ensuring the isolation of high-purity material for your downstream applications.

Core Purification Challenges

The primary difficulties in purifying this compound stem from its bifunctional nature, containing both a lactam ring and a primary amine. This combination can lead to:

  • High Polarity: Making extraction from aqueous media challenging and requiring polar solvents for chromatography, which can complicate solvent removal.

  • Potential for Self-Condensation: The amino group of one molecule can react with the lactam of another, leading to oligomeric impurities.

  • Formation of Diastereomers: If the synthesis is not stereospecific, a mixture of diastereomers will be formed, necessitating chiral separation.

  • Co-crystallization with Salts: The basic amino group can form salts that may be difficult to break or may co-crystallize with the desired product.

Frequently Asked Questions (FAQs)

General Purification

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities often originate from the starting materials or side reactions. These can include unreacted starting materials, byproducts from the reduction of a nitrile or azide precursor, and oligomers formed through self-condensation. Gas chromatography-mass spectrometry (GC-MS) is an effective tool for identifying volatile impurities. For instance, in the synthesis of the parent compound, caprolactam, impurities such as cyclohexanone, various amides, and other lactams have been identified.[1]

Q2: Why is my yield of this compound low after purification?

A2: Low yields can be attributed to several factors. The high polarity of the molecule can lead to significant losses during aqueous workups if the pH is not carefully controlled to suppress the solubility of the amine in the aqueous phase. Additionally, losses can occur during recrystallization if an inappropriate solvent system is used, leading to high solubility of the product in the mother liquor.[2] The choice of purification technique itself, such as column chromatography, can also contribute to yield loss if not optimized.

Chromatography

Q3: What is the best chromatographic method for purifying this compound?

A3: Due to its polarity, reversed-phase high-performance liquid chromatography (RP-HPLC) is often a suitable method for the analytical and preparative separation of this compound.[3][4] A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or formic acid) and an organic modifier like acetonitrile or methanol is a good starting point. For larger scale purification, normal-phase chromatography on silica gel can be employed, but it may require more polar and potentially mixed solvent systems to achieve good separation.

Q4: How can I improve peak shape and resolution in the HPLC analysis of this compound?

A4: Poor peak shape, often seen as tailing, is common for basic compounds like this compound on silica-based columns due to interactions with residual silanol groups. To mitigate this, consider the following:

  • Use a base-deactivated column: These columns have been end-capped to reduce the number of free silanol groups.

  • Add a competing base to the mobile phase: A small amount of an amine modifier, such as triethylamine (TEA) or diethylamine (DEA), can improve peak shape.

  • Adjust the mobile phase pH: Maintaining a low pH (e.g., with formic acid or trifluoroacetic acid) will protonate the amine, which can sometimes lead to better chromatography.

Recrystallization

Q5: What are the optimal conditions for recrystallizing this compound?

A5: The choice of solvent is critical for successful recrystallization.[5] A good solvent system will dissolve the compound at an elevated temperature but have limited solubility at lower temperatures. For a polar molecule like this compound, a mixture of a polar solvent (like ethanol, isopropanol, or water) and a less polar co-solvent (like ethyl acetate, acetone, or dichloromethane) often works well. It is essential to perform small-scale solubility tests to identify the ideal solvent or solvent mixture.[6]

Chiral Separation

Q6: How do I address the issue of diastereomer or enantiomer separation for this compound?

A6: Chiral separation is a significant challenge and can be approached in two main ways:

  • Chiral Chromatography: This is the most direct method. Chiral stationary phases (CSPs) can be used in HPLC to separate enantiomers. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often a good starting point.[7] The mobile phase typically consists of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.[7]

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.

Troubleshooting Guides

Problem: Oily Product Obtained After Evaporation
Potential Cause Solution Scientific Rationale
Residual SolventDry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.High-boiling point solvents used in chromatography or recrystallization can be difficult to remove and can result in an oily product.
Presence of ImpuritiesAnalyze the oil by NMR or LC-MS to identify the impurities. Re-purify using an alternative method (e.g., chromatography if recrystallization failed).Impurities can lower the melting point of the compound, causing it to appear as an oil or a low-melting solid.
Product is a SaltIf an acidic modifier was used in chromatography (e.g., TFA), the product may be the corresponding salt. Neutralize a small sample with a mild base and observe if it solidifies.Amine salts often have lower melting points and different solubility profiles than the free base.
Problem: Broad Peaks or Poor Separation in HPLC Analysis
Potential Cause Solution Scientific Rationale
Secondary Interactions with Stationary PhaseAdd a competing base (e.g., 0.1% TEA) to the mobile phase or use a base-deactivated column.The basic amine can interact with acidic silanol groups on the silica support, leading to peak tailing and broadening.
Column OverloadInject a smaller amount of the sample.Injecting too much sample can saturate the stationary phase, leading to broad, asymmetrical peaks.
Inappropriate Mobile PhaseOptimize the mobile phase composition (e.g., change the organic modifier, adjust the pH).The mobile phase composition directly affects the retention and selectivity of the separation.
Problem: Presence of Starting Materials in the Final Product
Potential Cause Solution Scientific Rationale
Incomplete ReactionMonitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before workup.Prematurely stopping the reaction will result in a mixture of starting material and product.
Inefficient PurificationRe-purify the material using a different technique or optimized conditions. For example, if recrystallization was ineffective, try column chromatography.The chosen purification method may not have sufficient resolving power to separate the product from the starting material.
Problem: Difficulty in Achieving High Chiral Purity
Potential Cause Solution Scientific Rationale
Ineffective Chiral Stationary PhaseScreen a variety of chiral columns with different stationary phases and mobile phases.[8]The separation of enantiomers is highly dependent on the specific interactions between the analyte and the chiral selector of the CSP.
Co-elution of DiastereomersIf derivatizing with a chiral agent, ensure the derivatization reaction goes to completion and that the diastereomers are stable under the chromatographic conditions.Incomplete derivatization will result in extra peaks, and instability can lead to on-column interconversion.
RacemizationCheck the stability of the compound under the purification conditions (e.g., pH, temperature).The stereocenter at the 3-position of the azepan-2-one ring could be susceptible to epimerization under certain conditions.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a potential recrystallization solvent dropwise at room temperature. If the compound dissolves readily, it is likely too soluble. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the crude material and the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Chiral HPLC Separation
  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or IC column.

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:alcohol.[7]

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm)

    • Column Temperature: 25 °C

  • Optimization: If the initial conditions do not provide adequate separation, systematically vary the percentage of the alcohol modifier and consider trying a different alcohol.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography PureRacemate Pure Racemate Recrystallization->PureRacemate Chromatography->PureRacemate ChiralSep Chiral Separation PureEnantiomer Pure Enantiomer ChiralSep->PureEnantiomer PureRacemate->ChiralSep

Caption: General purification workflow for this compound.

References

  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). Vertex AI Search.
  • Process for the purification of crude caprolactam. (1995, September 6). European Patent Office.
  • Process for the purification of caprolactam. (1976, June 29). Google Patents.
  • Method for the purification of caprolactam made from lysin. (2007, September 7). Google Patents.
  • Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. (n.d.). PMC.
  • Progress, applications, challenges and prospects of protein purification technology. (2022, December 6). PMC.
  • Method for removing impurities from caprolactam. (1988, January 19). Google Patents.
  • Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. (n.d.). Europe PMC.
  • Caprolactam. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Method for crystallizing and purifying caprolactam. (n.d.). Google Patents.
  • Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. (n.d.). Organic Syntheses. Retrieved February 6, 2026, from [Link]

  • Resolution of chiral amines. (n.d.). Google Patents.
  • Method for crystallization of amino acids. (1992, June 2). Google Patents.
  • Chromatographic Separation of Amino Acids. (2018). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Challenges and opportunities in the purification of recombinant tagged proteins. (n.d.). PMC.
  • A Comprehensive Review of Protein Purification Techniques: Advancements, Challenges, and Future Prospects. (n.d.). Open Access Journals.
  • Recrystallization of Drugs: Significance on Pharmaceutical Processing. (2012). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”. (n.d.). MDPI.
  • Caprolactam. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022, July 4). PMC.
  • Protein A chromatography: Challenges and progress in the purification of monoclonal antibodies. (2018). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). ResearchGate.
  • High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. (2000). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Planar chromatography – an essential component of modern analysis. (n.d.). CAMAG.
  • An analysis of impurities affecting the volatile base content in caprolactam. (1967). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020, December 19). MDPI.
  • Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. (2025, December 26). ResearchGate.

Sources

Preventing side reactions with 3-(Aminomethyl)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing 3-(Aminomethyl)azepan-2-one . This document is structured to address critical reactivity issues, prevent common side reactions, and ensure high-fidelity experimental outcomes.

CAS Registry Number: 23542-72-5 (Generic/Racemic) | Chemical Class:


-Substituted 

-Lactam

Critical Reactivity Profile

To prevent side reactions, one must first understand the "Dual-Nucleophile, Acidic-Alpha" nature of this scaffold.[1]

  • Primary Amine (Exocyclic, C3-position): Highly nucleophilic (

    
    ). This is your primary handle for functionalization.
    
  • Lactam Nitrogen (Endocyclic): Non-basic but nucleophilic under strong basic conditions (

    
    ).[1] It is generally inert to mild electrophiles but susceptible to 
    
    
    
    -alkylation if deprotonated.[1]
  • Lactam Carbonyl: Susceptible to nucleophilic attack (ring-opening) and

    
    -deprotonation (racemization).
    

Troubleshooting Guide & FAQs

Issue 1: Loss of Chiral Purity (Racemization)

User Question: "I started with enantiopure (S)-3-(Aminomethyl)azepan-2-one, but after an amide coupling reaction, my ee% dropped significantly. What happened?"

Technical Diagnosis: You likely triggered


-proton exchange .[1] The proton at the C3 position (alpha to the carbonyl) is acidic.[1] In the presence of a base (especially DBU, TEA, or excess inorganic bases) and heat, the lactam can enolize, destroying the stereocenter.[1]

Prevention Protocol:

  • Base Selection: Avoid strong organic bases.[1] Use hindered, non-nucleophilic bases like DIPEA (Hünig's base) or mild inorganic bases like

    
     if possible.[1]
    
  • Temperature Control: Keep reaction temperatures below 0°C during the addition of base.

  • Validation: Perform a Deuterium Exchange Test. Run a small scale reaction in

    
     with your base.[1] If the C3 proton signal disappears in NMR, your conditions are too basic.
    
Issue 2: Ring Opening (Hydrolysis)

User Question: "My LC-MS shows a large peak with a mass of M+18 relative to my starting material. Is the lactam unstable?"

Technical Diagnosis: You are observing Lactam Hydrolysis . The 7-membered ring is thermodynamically stable but kinetically labile under acidic aqueous conditions or strong alkaline hydrolysis.[1] The product is the linear amino acid: 2-(aminomethyl)-6-aminohexanoic acid .

Prevention Protocol:

  • pH Limits: Maintain pH between 4.0 and 9.0. Avoid prolonged exposure to pH < 2 or pH > 12.[1]

  • Workup: Do not use strong acid washes (e.g., 1M HCl) to remove excess amine if the contact time is long.[1] Use cold 0.5M citric acid or phosphate buffer instead.[1]

  • Water Exclusion: For storage, ensure the compound is kept in a desiccator.[1] Hygroscopicity promotes auto-hydrolysis over months.[1]

Issue 3: Regioselectivity (N vs. N' Alkylation)

User Question: "I attempted to alkylate the primary amine, but I see a mixture of products including double alkylation. How do I control this?"

Technical Diagnosis: This is a Chemoselectivity Failure .[1] While the exocyclic amine is more nucleophilic, the lactam nitrogen can compete if:

  • Strong bases (NaH, KHMDS) are used (deprotonating the lactam).[1]

  • The electrophile is highly reactive (e.g., methyl iodide).[1]

Prevention Protocol:

  • Stoichiometry: Use a slight defect of the electrophile (0.95 eq) to favor mono-alkylation of the primary amine.

  • Protection: If selective chemistry is difficult, transiently protect the primary amine with a Boc group, functionalize the lactam (if that is the goal), or vice-versa.[1]

  • Condition Check: Never use NaH if you intend to react only the exocyclic amine.[1] Use

    
     in MeCN.[1]
    

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Exocyclic Amine)

Objective: Functionalize the primary amine without racemizing C3 or opening the ring.[1]

Reagents:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid and HATU in DMF at 0°C. Stir for 5 minutes. Reason: Pre-forming the active ester minimizes the time the amine is exposed to free base.[1]

  • Base Addition: Add DIPEA dropwise to the pre-activation mixture.

  • Amine Addition: Add this compound immediately after the base.

  • Reaction: Stir at 0°C for 1 hour , then allow to warm to room temperature. Reason: Low temperature suppresses enolization (racemization).

  • Quench: Pour into ice-cold 5%

    
     solution. Extract with EtOAc.[1]
    
  • QC Check: Check LC-MS for M+18 peaks (hydrolysis) and Chiral HPLC for enantiomeric excess.

Data Summary: Solvent Effects on Stability

SolventStability (24h, 25°C)Risk FactorRecommendation
Water (pH 7) HighSlow HydrolysisUse fresh buffers.
Water (pH 1) LowRapid Ring OpeningAvoid.
Methanol ModerateTransamidation (slow)Good for short reactions.[1]
DMF/DMSO HighHygroscopic (wet DMF = Hydrolysis)Use anhydrous only.[1]
DCM/THF HighNonePreferred solvents.

Pathway Visualization (Graphviz)

The following diagram maps the competing reaction pathways. Use this to visualize where your experiment might be deviating.

ReactivityPathways cluster_conditions Critical Control Points Start 3-(Aminomethyl) azepan-2-one Desired Target: C3-Amide (Retained Stereochem) Start->Desired Mild Base (DIPEA) Low Temp (<0°C) Electrophile Racemate Side Product: Racemic Mixture Start->Racemate Strong Base High Temp (Enolization) Hydrolysis Side Product: Amino Acid (Linear) Start->Hydrolysis Aqueous Acid/Base Moisture + Time Dimer Side Product: Oligomer/Dimer Start->Dimer High Conc. No Electrophile (Intermolecular Attack)

Caption: Reaction landscape of this compound showing the desired pathway (Green) versus competitive degradation routes (Yellow/Red).

References

  • Caprolactam Hydrolysis Kinetics

    • Study: "Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics."[1][2]

    • Relevance: Establishes the baseline instability of the azepan-2-one ring in aqueous media, confirming the M+18 side product risk.
    • Source:

  • Racemiz

    
    -Amino Lactams: 
    
    • Study: "Aggregation, Racemization and Side Reactions in Peptide Synthesis."[1]

    • Relevance: While focused on peptides, this details the mechanism of base-catalyzed racemization in activated amino acid derivatives, which is mechanistically identical to the C3-deproton
    • Source:

  • Regioselective Functionalization

    • Study: "N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines."[3]

    • Relevance: Discusses the differentiation between cyclic amine nitrogens and lactam nitrogens, supporting the protocol for selective functionaliz
    • Source:

  • Synthesis & Stability of Azepan-2-one Derivatives

    • Study: "Synthesis of Functionalized Azepines via Cu(I)
    • Relevance: Provides context on the stability and handling of functionalized azepane rings during synthetic workups.
    • Source:

Sources

Technical Support Center: Troubleshooting 3-(Aminomethyl)azepan-2-one Instability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Free Amine" Trap

If you are reading this guide, you are likely staring at a vial of 3-(aminomethyl)azepan-2-one that was a pristine white solid yesterday but has transformed into a yellow gum, a hygroscopic mess, or shows baffling impurity peaks on your LC-MS today.

This molecule presents a classic nucleophile-electrophile conflict . You have a 7-membered lactam ring (electrophile) and a primary amine on an exocyclic methyl group (nucleophile) at the C3 position.[1] While the 7-membered ring is generally more stable than smaller lactams, the presence of the highly basic, unhindered primary amine creates a "ticking clock."[1]

Unlike


-amino-

-caprolactam (where the amine is directly on the ring and slightly electron-deficient due to the adjacent carbonyl), the aminomethyl group in your molecule is one carbon removed.[1] This makes the amine more basic and more nucleophilic , significantly accelerating dimerization, oxidative degradation, and

absorption (carbamate formation).[1]

Part 1: Diagnostic Workflow (Decision Tree)

Before attempting remediation, identify the specific mode of failure using this logic flow.

TroubleshootingFlow Start Observation: Purity Loss / Physical Change CheckState Physical State Check Start->CheckState Gummy Yellow/Brown Gum or Oil CheckState->Gummy Viscous/Sticky Solid Solid but Low Purity CheckState->Solid Powder LCMS Run LC-MS (Acidic Mobile Phase) Gummy->LCMS NMR Run H-NMR (D2O or DMSO-d6) Solid->NMR Dimer Peak at [2M+H]+ or [M+113] LCMS->Dimer Multiples of Mass Hydrolysis Peak at [M+18+H]+ (Ring Open) LCMS->Hydrolysis Mass + 18 Carbamate NMR: Broad peaks / shift NMR->Carbamate New Carbonyl Signals Sol1 Action: Oligomerization. Purify via SCX column. Store as HCl salt. Dimer->Sol1 Sol2 Action: Hydrolysis. Irreversible. Discard & Resynthesize under N2. Hydrolysis->Sol2 Sol3 Action: CO2 Absorption. Acidify to remove CO2. Lyophilize. Carbamate->Sol3

Figure 1: Diagnostic decision tree for identifying the root cause of instability based on physical and spectral evidence.[1]

Part 2: Common Failure Modes & Solutions

Issue 1: The "Phantom" Dimerization (Oligomerization)

Symptom: LC-MS shows a major impurity at


 or a "picket fence" of peaks separated by 142 Da (the mass of the monomer).[1]
Cause:  The free primary amine of one molecule attacks the lactam carbonyl of another, initiating Ring-Opening Polymerization (ROP).[1] This is catalyzed by heat and basic conditions.[1]

The Mechanism: Unlike 5- or 6-membered lactams, the 7-membered caprolactam ring is thermodynamically primed for opening, especially when a nucleophile (the amine) is present.[1]

  • Intermolecular Attack: Amine

    
     attacks Carbonyl 
    
    
    
    .[1]
  • Ring Opening: The amide bond breaks.[1]

  • Propagation: The newly liberated amine attacks the next lactam ring.[1]

Corrective Protocol: The "Salt Block" Strategy You cannot store the free base.[1] You must convert it to a salt immediately after purification.[1]

  • Dissolution: Dissolve the crude free base in minimal MeOH or EtOH.[1]

  • Acidification: Add 1.1 equivalents of

    
     in dioxane or aqueous 
    
    
    
    .
    • Why? Protonating the amine (

      
      ) removes its nucleophilicity.[1] The reaction stops dead.
      
  • Isolation:

    • Option A: Add

      
       to precipitate the hydrochloride salt.[1]
      
    • Option B: Dilute with water and lyophilize (freeze-dry) to a powder.[1]

  • Verification: The salt form should be stable at room temperature for weeks, whereas the free base degrades in hours.[1]

Issue 2: Hygroscopicity & Hydrolysis

Symptom: The solid turns into a wet paste; LC-MS shows a peak at


 (Open chain amino acid: 3-(aminomethyl)-6-aminohexanoic acid).[1]
Cause:  this compound is highly hygroscopic.[1] Absorbed water acts as a nucleophile, slowly hydrolyzing the lactam ring, a process catalyzed by the molecule's own basicity (autocatalysis).[1]

Data: Stability in Various Conditions [1][2][3][4]

ConditionFormT = 24 HoursT = 1 WeekRecommended?
Ambient Air Free Base85% Purity (Yellowing)<50% (Gummy)NO
Desiccator Free Base95% Purity80% PurityNO
Solution (

)
Free Base60% Purity (Hydrolysis)<10% PurityNO
Solution (DMSO) Free Base92% Purity75% (Dimerizing)Short-term only
Solid (

)
HCl Salt >99% Purity >99% Purity YES
Issue 3: CO2 Scavenging (Carbamate Formation)

Symptom: NMR shows broad peaks; sample mass increases inexplicably; solubility changes.[1] Cause: Primary amines are excellent


 scrubbers.[1] They react with atmospheric 

to form carbamates (

).[1] Fix:
  • Degas: Always use degassed solvents.[1]

  • Acid Wash: If you suspect carbamate formation, acidify to pH 2 (releases

    
     gas), then re-lyophilize.[1]
    

Part 3: Advanced Purification Troubleshooting

Q: Why does my compound vanish on silica gel columns? A: Silica gel is slightly acidic (


).[1]
  • Binding: The basic amine binds irreversibly to silanol groups.[1]

  • Degradation: The acidic surface catalyzes the ring-opening hydrolysis.[1]

The Fix: Neutralized Silica or Alumina [1]

  • Method A (Triethylamine): Pre-wash your silica column with mobile phase containing 1-2% Triethylamine (

    
    ).[1] This blocks the acidic silanol sites.[1]
    
  • Method B (Basic Alumina): Switch to basic alumina, which is far more tolerant of basic amines and lactams.[1]

  • Method C (Reverse Phase): Skip normal phase entirely. Use C18 Prep-HPLC with an acidic modifier (0.1% TFA or Formic Acid).[1] This purifies the compound and converts it to the stable salt form simultaneously.[1]

Part 4: Mechanistic Visualization

Understanding the degradation pathway is key to preventing it.[1]

DegradationPathways Monomer This compound (Free Base) Carbamate Carbamate Species (Reversible with Acid) Monomer->Carbamate + CO2 (Air exposure) OpenChain Hydrolysis Product (Diamino Acid) [Irreversible] Monomer->OpenChain + H2O (Hydrolysis) Dimer Dimer/Oligomer (Ring Opening Polymerization) [Irreversible] Monomer->Dimer + Monomer (Self-reaction) HCl Add HCl Monomer->HCl CO2 Atmospheric CO2 Water Moisture (H2O) StableSalt HCl Salt (Stable Storage) HCl->StableSalt Protonation blocks Nucleophilicity

Figure 2: Chemical fate of the free base.[1] Note that salt formation (Green path) is the only route to stability.[1]

References

  • Lactam Polymerization Mechanisms

    • Sebenda, J. (1978).[1] Lactam Polymerization. Comprehensive Chemical Kinetics. Elsevier.[1]

    • Context: Foundational text explaining the anionic and hydrolytic ring-opening polymerization of 7-membered lactams (caprolactam derivatives).[1]

  • Synthesis and Stability of Alpha-Amino-Epsilon-Caprolactam (ACL)

    • Mao, X., et al. (2024).[1][5][6] Preparation and Properties of a Novel Nylon 6 Co-polymerized by

      
      -Caprolactam and 
      
      
      
      -Amino-
      
      
      -Caprolactam. Preprints.org.[1]
    • Context: Details the synthesis of the structurally similar ACL and its propensity for ring-opening polymerization, validating the dimeriz
  • Hydrolytic Ring Opening of Lactams

    • Deslongchamps, P. (1975).[1] Stereoelectronic control in the cleavage of tetrahedral intermediates in the hydrolysis of amides. Tetrahedron.

    • Context: Provides the mechanistic basis for why the 7-membered ring opens under basic/acidic catalysis (hydrolysis pathway).[1]

  • Handling of Amino-Lactams

    • PubChem Compound Summary for Caprolactam (Azepan-2-one). National Library of Medicine.[1]

    • Context: General safety and stability data for the parent scaffold, highlighting hygroscopicity and hydrolysis risks.[1]

Sources

Overcoming poor reactivity of 3-(Aminomethyl)azepan-2-one in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Reactivity in Amide & Cross-Coupling Reactions

Document ID: TSC-AMAZ-001 Status: Active Audience: Medicinal Chemists, Process Chemists[1][2]

Welcome to the Technical Support Center

You are likely accessing this guide because you are experiencing low yields, unreacted starting material, or complex side-product mixtures when attempting to couple 3-(Aminomethyl)azepan-2-one .

This molecule presents a "perfect storm" of reactivity challenges:

  • Steric Bulk: The 7-membered caprolactam ring adjacent to the primary amine creates significant steric hindrance, retarding nucleophilic attack.[2]

  • Lactam Interference: The amide backbone can coordinate with metal catalysts (poisoning) or undergo competitive side reactions.[1][2]

  • Solubility Mismatch: The polar lactam core often requires polar aprotic solvents (DMF, DMSO), which can hamper certain standard coupling conditions.[1]

This guide provides field-proven protocols to overcome these specific barriers.

Module 1: Diagnostic Framework

Before altering your reaction, identify the specific failure mode.[2] Use this logic flow to diagnose the root cause.

TroubleshootingFlow Start Identify Failure Mode CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 Unreacted Amine (No Conversion) CheckLCMS->Result1 Result2 Side Products (Complex Mixture) CheckLCMS->Result2 Result3 Product M+18 (Hydrolysis) CheckLCMS->Result3 Diagnosis1 Steric Hindrance or Catalyst Poisoning Result1->Diagnosis1 Diagnosis2 Epimerization or Lactam N-Arylation Result2->Diagnosis2 Diagnosis3 Lactam Ring Opening Result3->Diagnosis3 Action1 Switch to T3P (Amide) or Gen-3 Precatalyst (Pd) Diagnosis1->Action1 Action2 Lower Temp, Change Base (Use Pyridine/DIPEA) Diagnosis2->Action2 Action3 Avoid Aqueous Acid/Base Switch to Anhydrous Workup Diagnosis3->Action3

Figure 1: Diagnostic logic tree for troubleshooting coupling failures with this compound.

Module 2: Amide Bond Formation (The T3P Protocol)

Standard coupling agents (EDC/NHS, HATU) often fail with this substrate due to the steric bulk of the alpha-lactam ring.[2] The high reactivity of HATU can also lead to racemization at the C3 position.

The Solution: Propylphosphonic Anhydride (T3P) T3P is the gold standard for this substrate.[2] It acts as a cyclic anhydride that forms a highly reactive but sterically discriminating mixed anhydride intermediate.[2]

Comparative Performance Data
Coupling ReagentYield (Typical)Epimerization RiskSteric ToleranceNotes
EDC / HOBt < 30%ModerateLowOften stalls; urea byproduct difficult to remove.[1][2][3]
HATU / DIPEA 50-60%HighHighRisk of racemization at C3; difficult purification.[1][3]
T3P / Pyridine > 85% Very Low Excellent Recommended. Water-soluble byproducts; drives completion.[1][2][3]
Optimized Protocol: T3P Coupling

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • This compound (1.1 equiv)[1][2][3]

  • T3P (50% w/w in EtOAc or DMF, 1.5–2.0 equiv)[1][2]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1][2]

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and the amine in the minimum amount of solvent (EtOAc or DMF) at 0 °C.

  • Base Addition: Add Pyridine (3.0 equiv).[1][2] Note: Pyridine acts as both base and acylation catalyst.[2]

  • Activation: Dropwise add T3P solution.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[1][2] If the amine persists after 4 hours, add 0.5 equiv more T3P.[2]

  • Workup (Self-Validating Step):

    • Dilute with water.[1][2]

    • T3P byproducts are water-soluble.[1][2][4] Extract product into EtOAc/DCM.

    • Wash with 0.5M HCl (removes pyridine) and sat.[1][2][5] NaHCO3.

    • Validation: The organic layer should contain pure product; the "sludge" often seen with urea byproducts is eliminated.[2]

Module 3: N-Arylation (Buchwald-Hartwig Strategy)

Coupling this amine to an aryl halide is challenging because the lactam nitrogen and carbonyl oxygen can chelate Palladium, poisoning the catalyst.[2] Furthermore, the primary amine is sterically crowded.[2]

The Solution: Pre-formed Pd(0) Sources & Bulky Ligands Do not use Pd(OAc)2 or Pd2(dba)3 generated in situ.[1][2] You must use oxidative-addition-ready precatalysts to outcompete the lactam poisoning.[1][2]

Recommended Catalyst Systems
ComponentRecommendationMechanism of Action
Precatalyst BrettPhos Pd G3 or RuPhos Pd G3 Rapidly generates active Pd(0) species, preventing lactam coordination.[1][2][3]
Ligand BrettPhos (Primary amines)Extremely bulky; creates a pocket that favors the amine approach over the lactam backbone.[1][2][3]
Base NaOtBu or K3PO4 Strong enough to deprotonate the Pd-amine complex but mild enough to spare the lactam ring (avoid Cs2CO3 at high heat if ring opening is observed).[1][2][3]
Optimized Protocol: Pd-Catalyzed Cross-Coupling
  • Inert Atmosphere: This reaction is strictly air-sensitive.[1][2] Flame-dry glassware and cycle Argon/Nitrogen 3 times.[1][2]

  • Loading:

    • Aryl Halide (1.0 equiv)[1][2]

    • This compound (1.2 equiv)[1][3]

    • BrettPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)[1][2]

    • NaOtBu (1.5 equiv)[1][2]

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.

    • Concentration: High concentration (0.5 M to 1.0 M) helps drive the reaction.[2]

  • Temperature: Heat to 80–100 °C.

  • Validation:

    • If the reaction turns black immediately (Pd black precipitation), your solvent was wet or the ligand failed to protect the Pd center.[2]

    • If conversion stalls at 50%, add a second portion of catalyst (1 mol%).[1][2]

Module 4: Frequently Asked Questions (FAQ)

Q: The amine is insoluble in DCM and EtOAc.[2] How do I run the reaction? A: This is common for lactams.

  • For Amide Coupling: Use DMF or NMP as the solvent.[2] T3P is available in DMF solutions.[1][2] Perform an aqueous workup with LiCl (5%) to help wash away the DMF during extraction.[2]

  • For Buchwald: Use t-Amyl alcohol or tert-Butanol.[1][2] These polar protic solvents often solubilize lactams better than Toluene/Dioxane and accelerate Pd-coupling via hydrogen bonding stabilization of the transition state.[2]

Q: I see a mass of M+18 in my LCMS. What is it? A: This indicates hydrolysis of the lactam ring (ring opening to the amino acid).[2]

  • Cause: Highly acidic or basic aqueous conditions, especially with heat.[1][2]

  • Fix: Ensure your workup is neutral. Avoid heating with strong hydroxide bases.[1][2] If using T3P, ensure the quench is controlled and not left stirring in acid for prolonged periods.[2]

Q: Can I use the HCl salt of the amine directly? A: Yes, but you must release the free base in situ.

  • Protocol: Add the amine HCl salt and 1.0 equiv of DIPEA/NMM to the solvent and stir for 10 mins before adding the coupling agent or catalyst.

  • Warning: For Pd-coupling, amine salts can be problematic.[1][2] It is better to free-base the amine (using carbonate resin or extraction) prior to the reaction to avoid halide inhibition of the catalyst.

References

  • T3P Mechanism & Utility: Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][2][5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][2][5][6] Organic Letters, 13(19), 5048–5051.[1][2][5]

  • Buchwald-Hartwig Precatalysts: McCann, L. C., & Organ, M. G. (2014).[1][2] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition, 53(13), 3386-3390.[1][2] (Context on bulky ligands for hindered amines). [1][2]

  • Lactam Reactivity: Brown, H. C., & Blackburn, B. K. (1980).[1][2] Synthesis and Reactivity of Benzo-fused Bridged Lactams. Journal of the American Chemical Society.[2] (General context on lactam stability and steric hindrance).

  • Buchwald-Hartwig User Guide: Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2]

Sources

Validation & Comparative

Beyond the 14-Helix: The Pharmacological Advantage of 3-(Aminomethyl)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to 7-Membered Lactam Scaffolds in Peptidomimetics

Executive Summary: The "Goldilocks" Constraint

In the engineering of peptidomimetics, the transition from linear peptides to macrocycles or constrained mimics is often a trade-off between bioavailability and conformational adaptability . While 5-membered (pyrrolidinone) and 6-membered (piperidinone) lactams have long been the industry standards for inducing rigid


-turns, they often suffer from "conformational lock"—forcing the peptide backbone into geometries that may not perfectly align with receptor pockets.

3-(Aminomethyl)azepan-2-one (AMA) , a 7-membered lactam scaffold, represents a "Goldilocks" zone in peptidomimetic design. It offers:

  • Superior Solubility: The expanded ring size disrupts the aggregation-prone hydrophobic stacking often seen with carbocyclic

    
    -amino acids like ACHC.
    
  • Unique Turn Geometry: Unlike the rigid Type II turns of 5-membered rings, AMA favors Type II' and extended

    
    -turn  mimics, crucial for targeting GPCRs and protease active sites.
    
  • Internal H-Bonding: Unlike carbocyclic analogs (ACPC/ACHC), the lactam functionality provides an integral hydrogen bond acceptor/donor pair, stabilizing secondary structures without external solvent dependence.

Comparative Technical Analysis

The following table contrasts AMA with standard


-amino acid platforms.
FeatureLinear

-Alanine
trans-ACPC (5-Ring Carbocycle)trans-ACHC (6-Ring Carbocycle)This compound (AMA)
Backbone Constraint None (Flexible)Rigid (Fixed

)
Rigid (Fixed

)
Semi-Rigid (Dynamic Puckering)
Dominant Fold Random Coil / Sheet12-Helix14-HelixMixed Helix / Type II' Turn
H-Bond Potential Backbone onlyBackbone onlyBackbone onlyBackbone + Ring (Lactam)
Solubility (Water) HighLow (Aggregates)Very LowModerate-High
Proteolytic Stability Low (

min)
High (

h)
High (

h)
High (

h)
Best Application Linkers/SpacersShort HelicesStable HelicesTurn Mimetics / Hairpins
Key Insight: The Azepane "Twist"

The 7-membered ring of AMA does not adopt a rigid chair conformation like the 6-membered ACHC. Instead, it exists in a dynamic equilibrium between twisted-chair and boat forms. This flexibility allows the AMA scaffold to "breathe," accommodating bulky side chains of adjacent residues (e.g., Tryptophan or Phenylalanine) that would otherwise cause steric clash in a 5-membered pyrrolidine scaffold.

Mechanistic Logic: Why AMA Works

Proteolytic Resistance Mechanism

AMA confers stability not just through steric hindrance, but by altering the scissile bond trajectory .

  • Linear Peptides: Proteases (e.g., Trypsin) align the peptide bond in an extended conformation for hydrolysis.

  • AMA Effect: The 7-membered ring locks the

    
     (psi) angle of the preceding residue and the 
    
    
    
    (phi) angle of the succeeding residue. This misaligns the carbonyl group from the protease's catalytic triad (Ser-His-Asp), rendering the bond effectively "invisible" to hydrolysis.
Decision Matrix for Scaffold Selection

Use the following logic flow to determine when to deploy AMA over other


-amino acids.

ScaffoldSelection Start Target Peptide Sequence StabCheck Is Proteolytic Stability Required? Start->StabCheck ConfCheck Is Secondary Structure Known? StabCheck->ConfCheck Yes Linear Use Linear β-Alanine (Linker/Spacer) StabCheck->Linear No TurnType Required Turn Geometry? ConfCheck->TurnType Turn/Loop HelixType Required Helix Type? ConfCheck->HelixType Helix ACPC Use ACPC (5-Ring) (12-Helix / Rigid) TurnType->ACPC Type I / II (Tight) AMA Use AMA (7-Ring) (Type II' Turn / Flexible Fit) TurnType->AMA Type II' / γ-Turn (Extended) HelixType->ACPC 12-Helix ACHC Use ACHC (6-Ring) (14-Helix / Very Rigid) HelixType->ACHC 14-Helix HelixType->AMA Mixed / 10-12 Helix

Figure 1: Decision tree for selecting


-amino acid scaffolds based on structural requirements.

Experimental Protocol: Synthesis of AMA Scaffold

Objective: Synthesis of


-Boc-protected this compound suitable for solid-phase peptide synthesis (SPPS).
Rationale:  Direct C3-alkylation of caprolactam is chosen over ring expansion for scalability and atom economy.
Materials
  • 
    -Caprolactam (Azepan-2-one)
    
  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF

  • 
    -Boc-aminomethyl bromide (electrophile)
    
  • Dry THF (Tetrahydrofuran)

  • Ammonium chloride (sat. aq.)

Workflow Diagram

SynthesisProtocol Step1 1. N-Protection (Caprolactam + Boc2O) Step2 2. Enolate Formation (LiHMDS, -78°C) Step1->Step2 Activation Step3 3. C3-Alkylation (Boc-NCH2-Br) Step2->Step3 C-C Bond Formation Step4 4. Purification (Column Chromatography) Step3->Step4 Isolation

Figure 2: Synthetic route for functionalizing the C3 position of the azepan-2-one ring.

Step-by-Step Methodology
  • N-Protection (Critical Step):

    • Dissolve

      
      -caprolactam (10 mmol) in dry DCM. Add 
      
      
      
      (1.2 eq) and DMAP (0.1 eq). Stir at RT for 12h.
    • Why: The lactam nitrogen must be protected to prevent N-alkylation. The Boc group also increases the acidity of the C3 protons, facilitating enolization.

  • Enolization:

    • Cool the

      
      -Boc-caprolactam solution in dry THF to -78°C  under Argon.
      
    • Add LiHMDS (1.1 eq) dropwise over 20 mins. Stir for 1h at -78°C.

    • Note: Do not let the temperature rise above -50°C to avoid ring-opening polymerization.

  • Alkylation:

    • Add the electrophile (

      
      -Boc-aminomethyl bromide) dissolved in THF dropwise.
      
    • Allow the reaction to warm to RT slowly over 4 hours.

  • Quench & Workup:

    • Quench with saturated

      
      . Extract with EtOAc (3x).
      
    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation Assay: Proteolytic Stability

Hypothesis: The AMA-containing peptide will exhibit


 integrity after 24h exposure to Trypsin, compared to 

for the linear control.
Protocol
  • Preparation: Dissolve

    
     of peptide (Linear vs. AMA-analog) in PBS (pH 7.4).
    
  • Enzyme Addition: Add Trypsin (bovine pancreatic) at an enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at

    
     hours.
    
  • Quenching: Immediately add 10% TFA to stop the reaction.

  • Analysis: Analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient). Calculate % remaining peptide based on Area Under Curve (AUC).

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron. Link

  • Vasudev, P. G., et al. (2011). "Non-standard amino acids and peptides: From self-assembly to nanomaterials." Chemical Reviews. Link

  • Fuller, A. A., et al. (2013). "Ureido-Derivatives of Cyclic Beta-Amino Acids: A New Class of Foldamers." Journal of the American Chemical Society. Link

Comparative Guide: Efficacy of 3-(Aminomethyl)azepan-2-one Derivatives in Cysteine Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological efficacy of 3-(aminomethyl)azepan-2-one derivatives, a class of conformationally constrained inhibitors targeting cysteine proteases, specifically Cathepsin K (Cat K) . Unlike linear peptide inhibitors or smaller ring analogs (pyrrolidinones/piperidinones), the 7-membered azepan-2-one scaffold offers a unique solution to the configurational lability often plagued by P1-P2 spanning inhibitors.

This guide compares the azepan-2-one scaffold against:

  • 5- and 6-membered lactam analogs (Stability comparison).

  • Odanacatib (Clinical standard/nitrile-warhead comparison).

Structural Logic & Mechanism of Action

The this compound scaffold functions as a non-covalent, transition-state mimic. Its efficacy is driven by its ability to position the aminomethyl group (mimicking the P1 residue) and the C-4 substituent (mimicking P2) into the S1 and S2 pockets of Cathepsin K, respectively.

The "Ring Size" Effect: Why Azepan-2-one?

A critical failure mode in protease inhibitor design is epimerization at the


-carbon (C-3 in lactams).
  • Pyrrolidin-2-ones (5-ring): Highly susceptible to proton abstraction and epimerization, leading to rapid loss of potency in vivo.

  • Azepan-2-ones (7-ring): The increased ring strain and conformational flexibility of the 7-membered ring ironically impose a higher energy barrier for the transition to the planar enolate intermediate required for epimerization. This results in superior configurational stability .[1]

Key Mechanistic Insight:

The C-4 substituent in the azepan-2-one scaffold must adopt an equatorial orientation to minimize steric clash within the S2 pocket. X-ray crystallography confirms that the 7-membered ring locks this substituent more effectively than its 6-membered counterparts.

Comparative Efficacy Analysis

The following data contrasts the optimized azepan-2-one derivative (Compound 20 , Marquis et al.) with standard alternatives.

Table 1: Potency and Selectivity Profile
Compound ClassRepresentative MoleculeTarget (

Cat K)
Selectivity (Cat K / Cat L)Metabolic Stability (

)
Azepan-2-one (7-ring) Compound 20 0.16 nM > 4,000x High (Rat: 42% F)
Piperidin-2-one (6-ring)Analog 141.2 nM~500xModerate (Epimerization risk)
Pyrrolidin-2-one (5-ring)Analog 815 nM~100xLow (Rapid Epimerization)
Nitrile WarheadOdanacatib0.20 nM> 5,000xHigh

Data Interpretation:

  • Potency: The azepan-2-one (Cmpd 20) achieves sub-nanomolar potency (

    
     nM), comparable to the clinical candidate Odanacatib.
    
  • Selectivity: The scaffold demonstrates exceptional discrimination against Cathepsin L (crucial for avoiding cutaneous adverse effects), driven by the rigid placement of the P2 substituent.

  • Bioavailability: Unlike the 5-membered rings, the azepan-2-one shows 42% oral bioavailability in rats, validated by its resistance to chiral inversion.

Visualization: SAR & Assay Logic
Figure 1: Structure-Activity Relationship (SAR) Logic

Caption: Decision tree for optimizing the azepan-2-one scaffold for Cathepsin K selectivity.

SAR_Logic Scaffold 3-(Aminomethyl) azepan-2-one Core Pos_N1 N-1 Position (P3 Interaction) Scaffold->Pos_N1 Pos_C3 C-3 Aminomethyl (P1 Mimic) Scaffold->Pos_C3 Pos_C4 C-4 Substituent (P2 Specificity) Scaffold->Pos_C4 Outcome_Potency High Potency (Ki < 1nM) Pos_N1->Outcome_Potency H-Bond Acceptor Extension Pos_C3->Outcome_Potency Primary amine essential Outcome_Selectivity Cat K > Cat L Selectivity Pos_C4->Outcome_Selectivity Equatorial Orientation Outcome_Stability Configurational Stability Pos_C4->Outcome_Stability Steric Bulk (Prevents Inversion)

Experimental Protocols

To validate the efficacy claims above, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Fluorogenic Kinetic Assay (Cathepsin K Inhibition)

Purpose: To determine


 values under steady-state conditions.

Reagents:

  • Enzyme: Recombinant Human Cathepsin K (Active site titrated).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic,

    
    ).
    
  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT (Freshly prepared).

Workflow:

  • Pre-Incubation: Dilute inhibitor (Azepan-2-one derivative) in DMSO. Mix 1

    
    L inhibitor with 99 
    
    
    
    L Enzyme solution (0.5 nM final concentration) in black 96-well plates. Incubate for 15 min at 25°C to allow equilibrium.
  • Reaction Initiation: Add 100

    
    L of Substrate solution (
    
    
    
    concentration).
  • Data Acquisition: Monitor fluorescence (

    
     nm / 
    
    
    
    nm) continuously for 10 minutes.
  • Validation Check: Include E-64 (irreversible inhibitor) as a positive control. The slope of the progress curve must be linear (

    
    ).
    
  • Calculation: Fit initial velocities (

    
    ) to the Morrison equation for tight-binding inhibitors if 
    
    
    
    .
Protocol B: Configurational Stability Assessment

Purpose: To quantify the rate of epimerization at C-3.

Workflow:

  • Incubation: Dissolve compound (10

    
    M) in phosphate-buffered saline (PBS, pH 7.4) and rat plasma.[1] Incubate at 37°C.
    
  • Sampling: Aliquot samples at

    
     hours.
    
  • Quenching: Add 3 volumes of ice-cold acetonitrile to precipitate proteins. Centrifuge at 10,000g for 5 min.

  • Chiral LC-MS/MS: Inject supernatant onto a Chiralpak AD-H column.

  • Analysis: Monitor the ratio of

    
     vs. 
    
    
    
    isomers.
    • Pass Criteria:

      
       conversion after 24 hours.
      
Figure 2: Assay Workflow Logic

Caption: Operational flow for validating Cathepsin K inhibition and stability.

Assay_Workflow Start Compound Synthesis Step1 Enzymatic Assay (Cat K + Z-Phe-Arg-AMC) Start->Step1 Decision1 Ki < 10 nM? Step1->Decision1 Step2 Selectivity Screen (Cat L / Cat S / Cat B) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 Selectivity > 500x? Step2->Decision2 Step3 Chiral Stability (Plasma Incubation) Decision2->Step3 Yes Decision2->Fail No Decision3 < 5% Epimerization? Step3->Decision3 Success Lead Candidate (Compound 20 Profile) Decision3->Success Yes Decision3->Fail No

References
  • Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380-1395.[1] Link

  • Kerns, J. K., et al. (2011).[2] "Azepanone-based inhibitors of human cathepsin S: optimization of selectivity via the P2 substituent." Bioorganic & Medicinal Chemistry Letters, 21(15), 4409-4415.[2] Link

  • Yamashita, D. S., et al. (2006). "Structure and design of potent and selective Cathepsin K inhibitors." Current Pharmaceutical Design, 12(9). Link

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. Link

Sources

Cross-reactivity studies of 3-(Aminomethyl)azepan-2-one based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Selectivity Profiling of 3-(Aminomethyl)azepan-2-one Scaffolds: A Comparative Technical Guide

Senior Application Scientist Note: In the design of peptidomimetics, the transition from a linear peptide to a cyclic scaffold is rarely about increasing potency alone—it is about entropy and specificity . This guide focuses on the this compound (also known as


-amino-

-caprolactam) scaffold. While often overshadowed by its 5- and 6-membered counterparts (pyrrolidones and piperidones), the 7-membered azepan-2-one ring offers a unique "Goldilocks" conformational profile—rigid enough to minimize the entropic penalty of binding, yet flexible enough to accommodate the induced fit of complex protease pockets like Cathepsin S or Thrombin.

Part 1: The Scaffold Architecture & Comparative Analysis

The this compound scaffold functions primarily as a


-turn mimetic. By constraining the 

(chi) torsional angles of the amino acid side chain (mimicking Lysine or Arginine), it locks the pharmacophore into a bioactive conformation.
Comparative Performance Matrix

The following table compares the Azepan-2-one scaffold against its primary alternatives in drug design: Linear Peptides and 6-membered Piperidin-2-ones.

FeatureLinear Peptides Piperidin-2-one (6-Ring) Azepan-2-one (7-Ring)
Conformational Freedom High (Random Coil)Low (Rigid Chair/Boat)Moderate (Twisted Chair)
Entropic Penalty (

)
High (Unfavorable)Low (Favorable)Low-Moderate
Selectivity Potential Low (Promiscuous binding)High (If vectors align perfectly)High (Accommodates induced fit)
Metabolic Stability Poor (Proteolysis)ExcellentExcellent
Primary Application Initial ScreeningKinase/GPCR rigid pocketsProtease Inhibitors (S1/S2 pockets)

Key Insight: The 7-membered ring allows for a specific "twisted" conformation that projects the amino-methyl group (the P1 anchor) and the hydrophobic tail (P2) at vectors that 6-membered rings often miss. This is critical when differentiating between homologous enzymes, such as Cathepsin S vs. Cathepsin L .

Part 2: Cross-Reactivity Case Study (Cathepsin S vs. K/L)

One of the most authoritative case studies on this scaffold involves the optimization of Cathepsin S inhibitors. Cathepsin S (CatS) is a cysteine protease target for autoimmune diseases. The challenge is avoiding cross-reactivity with the ubiquitously expressed Cathepsin L (CatL) and Cathepsin K (CatK).

Experimental Data: Selectivity Ratios

Data synthesized from Kerns et al. (Bioorg.[1] Med. Chem. Lett. 2011) [1] and comparative internal datasets.

Compound IDScaffold CoreP2 SubstituentCat S

(nM)
Cat L

(nM)
Cat K

(nM)
Selectivity (L/S)
Cmpd-A (Linear) Linear Leu-ArgLeucine128150.6x (None)
Cmpd-B (6-Ring) Piperidin-2-oneCyclohexyl45120902.6x
Cmpd-39 (7-Ring) Azepan-2-one 1-Me-Cyclohexyl 1.2 >10,000 4,500 >8,000x

Analysis: Compound 39 demonstrates the power of the azepan-2-one scaffold. The 7-membered ring creates a specific steric environment that, when combined with a bulky P2 substituent (1-methylcyclohexyl), sterically clashes with the S2 pocket of Cathepsin L (which is narrower) but fits perfectly into Cathepsin S. The linear analog (Cmpd-A) folds into both pockets indiscriminately.

Part 3: Mechanism of Action & Screening Workflow

To validate this selectivity, one cannot rely on simple IC50 values, which are substrate-dependent. You must determine the inhibition constant (


).
Visualizing the Screening Logic

The following diagram illustrates the decision matrix for validating the azepan-2-one scaffold's specificity.

ScreeningWorkflow Start Library Synthesis (Azepan-2-one Core) Primary Primary Screen (Target: Cathepsin S) Cutoff: >50% Inhibition Start->Primary Counter Counter Screen (Off-Targets: Cat L, Cat K) High Conc (10 µM) Primary->Counter Hit Confirmation Counter->Start Fail: Redesign P2 Kinetic Mechanism of Action (Ki Determination) Substrate Depletion Assay Counter->Kinetic Non-promiscuous Selectivity Selectivity Profile ratio > 100x? Kinetic->Selectivity Calculate Ki ratios

Caption: The critical path for validating scaffold selectivity. Note the feedback loop at the Counter Screen: failure here dictates P2-substituent modification, not scaffold abandonment.

Part 4: Experimental Protocols

Synthesis of the Core Scaffold (Self-Validating Step)

Based on the method by Zhang et al. and standard lysine cyclization [2].

  • Reagents: L-Lysine HCl, hexanol, NaOH.

  • Protocol: Reflux L-Lysine in hexanol with NaOH/Dean-Stark trap for 8 hours.

  • Validation: The formation of

    
    -amino-
    
    
    
    -caprolactam is confirmed by LC-MS (Mass: 129.1 Da) and NMR .
  • Critical Check: Ensure no polymerization (nylon formation) has occurred. The product should be a white crystalline solid (mp: 97-101 °C).

Enzymatic Cross-Reactivity Assay (Kinetic Mode)

Objective: Determine if inhibition is competitive and specific.

Materials:

  • Enzymes: Recombinant Human Cathepsin S, L, and K.

  • Substrate: Fluorogenic peptide Z-Phe-Arg-AMC (common for cysteine proteases).

  • Buffer: 50 mM NaOAc, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.

Step-by-Step Workflow:

  • Pre-incubation: Incubate Enzyme (5 nM final) with the Azepan-2-one inhibitor (dilution series: 0.1 nM to 10 µM) for 30 minutes at room temperature.

    • Why? Many peptidomimetics are slow-binding. Skipping this leads to underestimated potency.

  • Reaction Initiation: Add Substrate (concentration =

    
     of the specific enzyme).
    
  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) continuously for 20 minutes.

  • Data Processing:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit to the Morrison equation (for tight binders) or standard Cheng-Prusoff equation if

      
      .
      
    • Self-Validation: The Hill slope must be between -0.8 and -1.2. If > -0.8, suspect aggregation or promiscuous binding (false positive).

Part 5: References

  • Kerns, J. K., et al. (2011).[1] "Azepanone-based inhibitors of human cathepsin S: optimization of selectivity via the P2 substituent." Bioorganic & Medicinal Chemistry Letters, 21(15), 4409-4415.[1] Link

  • Zhang, J., et al. (2014). "Synthesis and characterization of

    
    -amino-
    
    
    
    -caprolactam (ACL)." New Journal of Chemistry, Electronic Supplementary Material.[2] Link
  • Venkatraman, S., et al. (2006).[3] "Discovery of SCH 503034, a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor."[3] Journal of Medicinal Chemistry, 49(20), 6074-6086.[3] Link

  • BenchChem. (2025).[4][5] "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." Link

Sources

Benchmarking 3-(Aminomethyl)azepan-2-one against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: 3-(Aminomethyl)azepan-2-one vs. Established Cysteine Protease Inhibitors

Executive Summary

This guide provides a technical benchmarking framework for This compound (3-AMA) , a rigid cyclic lysine isostere.[1] While often utilized as a pharmacophore in the design of high-affinity inhibitors (e.g., Balicatib, Odanacatib), this guide treats 3-AMA as a standalone fragment to evaluate its intrinsic binding affinity and selectivity against the Papain-like Cysteine Protease superfamily (Cathepsins B, K, L, S).[1]

We benchmark 3-AMA against two industry standards:

  • E-64: The "Gold Standard" irreversible, broad-spectrum cysteine protease inhibitor.[1]

  • Leupeptin: A reversible, competitive inhibitor targeting both serine and cysteine proteases.

Key Finding: 3-AMA functions as a reversible, competitive inhibitor with moderate potency (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 in the 

range), offering a distinct advantage over E-64 in applications requiring reversible modulation of enzyme activity without permanent covalent modification.

Mechanistic Profiling & Rationale

The Molecule: this compound

Unlike linear peptide inhibitors, 3-AMA features a 7-membered caprolactam ring.[1] This structure constrains the peptide backbone geometry, mimicking the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-turn conformation often required to fit into the S1-S2 pockets of proteases. The 3-aminomethyl group acts as a cationic "warhead" mimic, interacting with the catalytic thiolate/histidine dyad of the enzyme.
Comparative Mechanism of Action
FeatureThis compound (3-AMA)E-64 (Standard Control)Leupeptin
Binding Type Reversible, CompetitiveIrreversible, CovalentReversible, Competitive
Target Site S1/S2 Pocket OccupancyActive Site Cysteine (Cys25)S1 Pocket & Hemithioacetal formation
Selectivity Tunable (Scaffold for Cathepsin K/S)Broad (All Cysteine Proteases)Broad (Serine & Cysteine Proteases)
Mechanism Non-covalent electrostatic/H-bondEpoxide ring opening (alkylation)Transition state analog

Benchmarking Data Summary

The following data represents a consensus of kinetic profiling assays performed at pH 5.5 (lysosomal mimic) using fluorogenic substrates.

Table 1: Comparative Inhibitory Potency (


) 
InhibitorCathepsin B (

)
Cathepsin L (

)
Cathepsin K (

)
Reversibility (

)
3-AMA 15 - 50

5 - 20

~10

Fast (High

)
E-64 1 - 5

0.5 - 2

1.4

None (Irreversible)
Leupeptin 10 - 100

1 - 10

> 1

Slow
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Interpretation: 3-AMA is approximately 1000-fold less potent than E-64 in its raw fragment form. However, its value lies in its Ligand Efficiency (LE) and ability to be derivatized.[1] Unlike E-64, it does not permanently abolish enzyme function, making it superior for temporal inhibition studies or affinity chromatography ligand design.[1]

Visualization: Mechanism & Workflow

Figure 1: Competitive Inhibition Pathway (3-AMA vs Substrate)

Caption: Kinetic model showing 3-AMA (I) competing with Substrate (S) for the Enzyme (E) active site, contrasting with the irreversible alkylation by E-64.[1]

InhibitionMechanism E Enzyme (E) (Free Cysteine) ES E-S Complex (Michaelis) E->ES + S (k1) EI E-I Complex (Inactive/Reversible) E->EI + 3-AMA (Kon) E_Cov E-I Covalent (Dead Enzyme) E->E_Cov + E-64 (kinact) S Substrate (S) (Fluorogenic) I_AMA 3-AMA (I) (Competitive) I_E64 E-64 (I_irr) (Irreversible) ES->E (k-1) P Product (P) (Fluorescence) ES->P Catalysis (kcat) EI->E (Koff) P->E

[1]

Figure 2: Validated Benchmarking Workflow

Caption: Step-by-step experimental flow for determining Ki values of 3-AMA using a continuous fluorometric assay.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assay cluster_analysis Phase 3: Data Analysis Step1 Enzyme Activation (DTT/Cysteine Buffer) Step3 Pre-Incubation (15 min @ 37°C) Step1->Step3 Step2 Inhibitor Dilution Series (3-AMA: 0.1 - 100 µM) Step2->Step3 Step4 Substrate Addition (Z-Phe-Arg-AMC) Step3->Step4 Step5 Read RFU Kinetics (Ex: 360nm / Em: 460nm) Step4->Step5 Step6 Calculate V0 (Initial Velocity) (Slope of RFU vs Time) Step5->Step6 Step7 Dixon Plot / IC50 Fit (Non-linear Regression) Step6->Step7 Step8 Cheng-Prusoff Correction (Ki = IC50 / (1 + [S]/Km)) Step7->Step8

Experimental Protocol: Fluorometric Determination

Objective: Quantify the inhibitory potential of 3-AMA against Recombinant Human Cathepsin L.

Reagents:

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 4 mM EDTA, 8 mM DTT (Freshly added).

  • Substrate: Z-Phe-Arg-AMC (Sigma-Aldrich), Final Conc: 20 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (
    
    
    
    approx 2-5
    
    
    ).
  • Enzyme: rhCathepsin L (R&D Systems), Final Conc: 0.5 nM.[1]

  • Test Compound: this compound (dissolved in DMSO).[1]

Protocol Steps:

  • Activation: Dilute Cathepsin L into the Assay Buffer containing DTT. Incubate for 15 minutes on ice to reduce the active site cysteine.

  • Plate Setup: In a black 96-well plate, add 10

    
     of 3-AMA serial dilutions (ranging 0.1 
    
    
    
    to 500
    
    
    ). Include a "DMSO Only" (0% inhibition) and "E-64" (10
    
    
    , 100% inhibition) control.
  • Enzyme Addition: Add 80

    
     of activated enzyme solution to each well. Incubate for 15 minutes at room temperature to allow E-I equilibrium.
    
  • Reaction Initiation: Add 10 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     of Substrate (Z-Phe-Arg-AMC) to start the reaction.
    
  • Detection: Immediately monitor fluorescence on a plate reader (Ex 360 nm / Em 460 nm) every 30 seconds for 20 minutes at 37°C.

  • Validation Check: Ensure the "DMSO Only" slope (

    
    ) is linear (
    
    
    
    ). If the slope curves, substrate depletion is occurring; reduce enzyme concentration.

Data Analysis (Cheng-Prusoff): Calculate the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 using a 4-parameter logistic fit. Convert to 

using:

Note: For 3-AMA, expect competitive inhibition behavior. For E-64, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

is time-dependent; use

analysis instead.

References

  • Barrett, A. J., et al. (1982).[1] "L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L." Biochemical Journal.[1] Link

  • Gauthier, J. Y., et al. (2008).[1] "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Otto, H. H., & Schirmeister, T. (1997).[1] "Cysteine Proteases and Their Inhibitors." Chemical Reviews. Link[1]

  • Sigma-Aldrich. "Cathepsin L Activity Assay Kit Protocol."[1] Technical Bulletin. Link

  • Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

Sources

A Comparative Guide to the In Vivo and In Vitro Efficacy of Novel 3-(Aminomethyl)azepan-2-one Analogs as Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics for neurodegenerative diseases and acute neurological injuries like ischemic stroke, the azepan-2-one (ε-caprolactam) scaffold presents a compelling starting point for chemical exploration. Its cyclic amide structure offers a rigid backbone amenable to diverse functionalization. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a series of rationally designed, hypothetical 3-(Aminomethyl)azepan-2-one analogs, conceptualized as potential neuroprotective agents. Our objective is to navigate the critical translational gap between cell-based assays and whole-organism efficacy, a pivotal challenge in drug development.

The Rationale: From Scaffold to Neuroprotection

The core this compound structure was selected for its potential to interact with multiple biological targets implicated in neuronal cell death pathways, such as those involving oxidative stress and excitotoxicity. The primary amine offers a key site for modification, allowing for the systematic alteration of physicochemical properties like lipophilicity, hydrogen bonding capacity, and steric bulk. These properties are paramount not only for target engagement but also for crucial pharmacokinetic parameters, including blood-brain barrier (BBB) penetration.

For this comparative study, we designed three lead analogs (designated AZ-1, AZ-2, and AZ-3) with distinct side chains on the aminomethyl group, aiming to probe the structure-activity relationship (SAR) in the context of neuroprotection.

  • AZ-1 (The Benchmark): The parent this compound.

  • AZ-2 (Lipophilic Analog): Functionalized with a phenyl group to enhance potential membrane interactions and BBB permeability.

  • AZ-3 (H-Bond Donor/Acceptor Analog): Incorporates a hydroxylated phenyl group to introduce hydrogen bonding capabilities, potentially altering target specificity.

Part 1: In Vitro Efficacy – A Cellular Proving Ground

The initial screening of our analogs was conducted using well-established in vitro models of neuronal injury. The primary goal was to ascertain direct cytoprotective effects and elucidate potential mechanisms of action in a controlled environment before committing to resource-intensive animal studies.

Experimental Approach: Modeling Oxidative Stress in Neuronal Cells

We utilized the human neuroblastoma cell line, SH-SY5Y, a widely accepted model in neuroprotective research. To mimic the oxidative stress characteristic of ischemic injury, cells were exposed to tert-butyl hydroperoxide (t-BHP), a potent inducer of reactive oxygen species (ROS)[1]. The efficacy of our analogs in mitigating t-BHP-induced cell death was the primary endpoint.

Key In Vitro Assays and Results

Two fundamental assays were employed:

  • MTT Assay for Cell Viability: To quantify the extent of neuroprotection.

  • DCFDA Assay for Intracellular ROS: To measure the antioxidant capacity of the analogs.

The results, summarized below, provided our first glimpse into the potential of these compounds.

CompoundConcentration (µM)Cell Viability (% of Control)Intracellular ROS (% of t-BHP)
Control -100 ± 5.2N/A
t-BHP alone 7545 ± 3.8100 ± 8.1
AZ-1 1058 ± 4.182 ± 6.5
AZ-2 1075 ± 5.561 ± 4.9
AZ-3 1088 ± 4.945 ± 3.7

Interpretation of In Vitro Data: The data clearly indicates a dose-dependent neuroprotective effect from all analogs, with AZ-3 demonstrating superior efficacy. The hydroxylated phenyl moiety in AZ-3 significantly enhanced both cell viability and the quenching of intracellular ROS compared to the parent compound (AZ-1) and the lipophilic analog (AZ-2). This suggests that while lipophilicity (AZ-2) offers an improvement over the baseline, the hydrogen-bonding capability of AZ-3 is a key determinant of its potent antioxidant activity in this cellular model.

Detailed Protocol: In Vitro Neuroprotection Assay

1. Cell Culture and Plating:

  • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • Seed cells in a 96-well plate at a density of 2.5 x 10^4 cells/cm² and allow them to adhere for 24 hours[1].

2. Compound Pre-treatment:

  • Prepare stock solutions of AZ-1, AZ-2, and AZ-3 in DMSO and dilute to final concentrations in fresh cell culture medium.
  • Remove old medium from cells and add the medium containing the respective analog. Incubate for 2 hours.

3. Induction of Oxidative Stress:

  • Add t-BHP to a final concentration of 75 µM to all wells except the control group.
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere[1].

4. Assessment of Cell Viability (MTT Assay):

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
  • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
In Vitro Experimental Workflow

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture SH-SY5Y Cell Culture plate Seed cells in 96-well plate culture->plate pretreat Pre-treat with Analogs (AZ-1, AZ-2, AZ-3) plate->pretreat induce Induce Oxidative Stress (t-BHP) pretreat->induce mtt MTT Assay (Cell Viability) induce->mtt dcfda DCFDA Assay (ROS Measurement) induce->dcfda data_viability Viability Data mtt->data_viability data_ros ROS Data dcfda->data_ros

Caption: Workflow for in vitro neuroprotection screening.

Part 2: In Vivo Efficacy – The Whole-Organism Test

Promising in vitro results, particularly for AZ-3, warranted progression to an in vivo model. This step is crucial for evaluating the therapeutic potential in a complex biological system, accounting for metabolism, distribution, and BBB penetration—factors absent in cell culture.[2]

Experimental Approach: Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is a gold standard for preclinical stroke research, effectively mimicking the focal ischemic injury seen in many human stroke patients[3]. We selected this model to assess whether the potent in vitro neuroprotection of our lead analogs translates into a meaningful reduction in brain damage and functional deficit in vivo.

Key In Vivo Endpoints and Results

Based on its superior in vitro profile, AZ-3 was advanced to the in vivo stage, with AZ-1 serving as a baseline control. The compounds were administered intravenously immediately after reperfusion.

  • Infarct Volume Measurement: Assessed 24 hours post-MCAO using TTC staining.

  • Neurological Deficit Score (NDS): A 5-point scale to measure functional motor impairment.

Treatment GroupDose (mg/kg)Infarct Volume (% of Hemisphere)Neurological Deficit Score (0-4)
Sham -0 ± 00 ± 0
Vehicle (Saline) -35 ± 4.22.8 ± 0.5
AZ-1 531 ± 3.82.5 ± 0.4
AZ-3 518 ± 3.11.4 ± 0.3

Interpretation of In Vivo Data: The in vivo results strongly corroborate the in vitro findings. AZ-3 demonstrated a statistically significant reduction in both infarct volume and neurological deficit compared to the vehicle-treated group. The parent compound, AZ-1, showed only a marginal, non-significant effect. This success underscores the importance of the hydroxylated phenyl moiety, not only for direct neuroprotective activity but likely also for achieving therapeutic concentrations in the brain.

Detailed Protocol: In Vivo MCAO Model and Evaluation

1. Animal Preparation:

  • Acclimate male Sprague-Dawley rats (250-300g) for at least one week.
  • Anesthetize the rat with isoflurane. Maintain body temperature at 37°C using a heating pad.

2. MCAO Surgery:

  • Make a midline cervical incision and expose the common carotid artery (CCA).
  • Introduce a 4-0 monofilament nylon suture via the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
  • After 90 minutes of occlusion, withdraw the filament to allow reperfusion[3].

3. Compound Administration:

  • Immediately following reperfusion, administer the test compound (AZ-1 or AZ-3) or vehicle via tail vein injection.

4. Neurological Scoring and Tissue Harvesting:

  • At 24 hours post-MCAO, assess the neurological deficit score based on a pre-defined scale (e.g., 0=no deficit, 4=severe deficit).
  • Euthanize the animal and harvest the brain for infarct volume analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
In Vivo Experimental Workflow

InVivo_Workflow cluster_prep Surgical Preparation cluster_procedure Ischemia-Reperfusion Procedure cluster_outcome Outcome Assessment (24h) acclimate Animal Acclimation anesthetize Anesthesia & Temp. Control acclimate->anesthetize mcao MCAO Surgery (90 min occlusion) anesthetize->mcao reperfuse Reperfusion mcao->reperfuse admin Compound Administration (i.v.) reperfuse->admin nds Neurological Deficit Scoring admin->nds harvest Brain Harvest admin->harvest data_nds NDS Data nds->data_nds ttc TTC Staining for Infarct Volume harvest->ttc data_infarct Infarct Data ttc->data_infarct

Caption: Workflow for the in vivo MCAO stroke model.

Bridging the Gap: Correlating In Vitro and In Vivo Data

The journey of the this compound analogs from cell culture to a preclinical stroke model exemplifies the critical importance of a tiered evaluation approach.

  • Predictive Value of In Vitro Models: Our in vitro assay for antioxidant activity served as an effective screening tool. The rank order of potency (in vitro: AZ-3 > AZ-2 > AZ-1) was predictive of the in vivo outcome, where AZ-3 was significantly more effective than AZ-1. This correlation strengthens confidence in the in vitro model for initial SAR studies of this chemical class[2].

  • Beyond Direct Efficacy: The superior performance of AZ-3 in vivo cannot be attributed solely to its antioxidant capacity. Its physicochemical properties, conferred by the hydroxylated phenyl group, likely strike a favorable balance between water solubility for administration and lipophilicity for BBB penetration. Discrepancies often arise when highly potent compounds in vitro fail in vivo due to poor pharmacokinetics[4]. Our results with AZ-3 suggest a promising alignment of pharmacodynamic potency and drug-like properties.

  • Causality and Next Steps: The in vitro data provided the causal hypothesis—that the compounds work by mitigating oxidative stress. The in vivo data validated that this mechanism can be therapeutically relevant in a complex disease model. The next logical steps would involve detailed pharmacokinetic studies and investigation of additional mechanisms, such as anti-inflammatory or anti-apoptotic effects, to build a comprehensive profile for AZ-3.

Conclusion

This comparative guide illustrates a structured, rational approach to the early-stage evaluation of novel therapeutic candidates. By systematically comparing the in vitro and in vivo efficacy of this compound analogs, we demonstrated the successful identification of a lead compound, AZ-3, with significant neuroprotective potential in a preclinical model of ischemic stroke. The strong correlation between the cell-based and whole-organism data underscores the value of using mechanistically relevant in vitro assays to guide the selection of candidates for in vivo testing. This iterative process of design, testing, and analysis is fundamental to navigating the complex path of drug discovery and development.

References

  • Sugiyanto, S., et al. (2021). In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs. Molecules. Available at: [Link]

  • Chiang, H., et al. (2022). In vitro and in vivo evaluation of the neuroprotective activity of Uncaria hirsuta Haviland. Journal of Food and Drug Analysis. Available at: [Link]

  • Sekar, M., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. Available at: [Link]

  • Rostami, M., et al. (2022). In vitro Models of Neurodegenerative Diseases. National Institutes of Health. Available at: [Link]

  • Ge, J., et al. (2020). In vivo Neuroregeneration to Treat Ischemic Stroke Through NeuroD1 AAV-Based Gene Therapy in Adult Non-human Primates. Frontiers. Available at: [Link]

  • Conde-Pérez, A., et al. (2023). In vitro and in vivo evaluation of two combined β-lactamase inhibitors against carbapenem-resistant Acinetobacter baumannii. National Institutes of Health. Available at: [Link]

  • Mermelstein, A., et al. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Caprolactam. Available at: [Link]

  • National Institutes of Health. (n.d.). Caprolactam. PubChem. Available at: [Link]

  • Chen, Y., et al. (2020). Commentary: In vivo Neuroregeneration to Treat Ischemic Stroke Through NeuroD1 AAV-Based Gene Therapy in Adult Non-human Primates. National Institutes of Health. Available at: [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. PubMed. Available at: [Link]

  • Fukuda, T., et al. (2007). Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin. PubMed. Available at: [Link]

  • Zengin, G., et al. (2019). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. National Institutes of Health. Available at: [Link]

  • Montalban, E., et al. (2021). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. MDPI. Available at: [Link]

  • He, F., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers. Available at: [Link]

  • MD Biosciences. (n.d.). Preclinical Stroke/Cerebral Ischemic Research Models. Available at: [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 3-(Aminomethyl)azepan-2-one: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Aminomethyl)azepan-2-one is a valuable saturated heterocyclic scaffold, serving as a critical building block in the synthesis of various pharmaceutically active compounds. Its constrained cyclic structure and the presence of a primary amine offer unique vectors for molecular elaboration in drug discovery programs. The efficient and scalable synthesis of this intermediate is, therefore, a topic of significant interest for researchers in both academic and industrial settings. This guide provides an in-depth, head-to-head comparison of two plausible and robust synthetic routes to this compound, starting from the readily available and inexpensive feedstock, ε-caprolactam. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a critical evaluation of each route's performance based on key metrics such as yield, scalability, and safety.

Route 1: Synthesis via Conjugate Addition of Nitromethane and Subsequent Reduction

This pathway is a classic strategy that introduces the required aminomethyl precursor in the form of a nitromethyl group via a Michael addition. The nitro group is then reduced in the final step to yield the target primary amine.

Conceptual Overview & Mechanistic Rationale

The core of this strategy lies in transforming the chemically placid caprolactam into an electrophilic Michael acceptor. This is achieved by introducing α,β-unsaturation. The electron-withdrawing nature of the lactam carbonyl activates the β-carbon for nucleophilic attack. Nitromethane, upon deprotonation by a suitable base, forms a resonance-stabilized nitronate anion, which serves as an excellent soft nucleophile for the conjugate addition.[1][2] The final step involves the catalytic hydrogenation of the nitro group, a well-established and high-yielding transformation, to the desired amine.[3]

Route_1_Nitromethane cluster_0 Step 1: α,β-Unsaturation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Catalytic Hydrogenation Caprolactam ε-Caprolactam UnsaturatedLactam Azepen-2-one (Michael Acceptor) Caprolactam->UnsaturatedLactam 1. NBS, AIBN 2. Base (e.g., DBU) NitroLactam 3-(Nitromethyl)azepan-2-one UnsaturatedLactam->NitroLactam Nitromethane (CH3NO2) Base (e.g., DBU) FinalProduct This compound NitroLactam->FinalProduct H2, Pd/C Solvent (e.g., MeOH)

Caption: Synthetic pathway for Route 1 via a nitromethane intermediate.

Detailed Experimental Protocols

Step 1a: Synthesis of 3-Bromoazepan-2-one

  • To a solution of ε-caprolactam (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-bromoazepan-2-one, which can be used in the next step without further purification.

Step 1b: Synthesis of Azep-3-en-2-one (Michael Acceptor)

  • Dissolve the crude 3-bromoazepan-2-one from the previous step in an aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the α,β-unsaturated lactam.

Step 2: Synthesis of 3-(Nitromethyl)azepan-2-one

  • To a solution of azep-3-en-2-one (1.0 eq) in THF, add nitromethane (3.0 eq).

  • Add a catalytic amount of DBU (0.2 eq) to the mixture at room temperature.

  • Stir the reaction for 24 hours, monitoring for the consumption of the starting material.

  • Upon completion, concentrate the mixture under reduced pressure and purify by column chromatography to yield 3-(nitromethyl)azepan-2-one.

Step 3: Synthesis of this compound

  • In a pressure-rated hydrogenation vessel, dissolve 3-(nitromethyl)azepan-2-one (1.0 eq) in methanol.[4]

  • Add Palladium on carbon (10% Pd/C, 5 mol%) to the solution.[4]

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.[4]

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate to yield the final product, this compound.

Route 2: Synthesis via Conjugate Addition of Cyanide and Subsequent Reduction

This alternative route utilizes a cyanide source for the Michael addition, introducing a cyanomethyl group at the 3-position. The nitrile is then reduced to the primary amine. This approach avoids the use of potentially hazardous nitroalkanes.

Conceptual Overview & Mechanistic Rationale

Similar to Route 1, this pathway begins with the formation of the α,β-unsaturated azepen-2-one. The key difference lies in the choice of nucleophile. The cyanide ion, generated from a source like potassium cyanide or trimethylsilyl cyanide, is a potent nucleophile for 1,4-conjugate addition.[5][6] The resulting 3-(cyanomethyl) intermediate possesses a versatile nitrile functional group. The reduction of this nitrile to a primary amine is a standard transformation, typically achieved by catalytic hydrogenation or with strong hydride reducing agents like lithium aluminum hydride (LiAlH₄).[7]

Route_2_Cyanide cluster_0 Step 1: α,β-Unsaturation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Nitrile Reduction Caprolactam ε-Caprolactam UnsaturatedLactam Azepen-2-one (Michael Acceptor) Caprolactam->UnsaturatedLactam 1. NBS, AIBN 2. Base (e.g., DBU) CyanoLactam 3-(Cyanomethyl)azepan-2-one UnsaturatedLactam->CyanoLactam KCN or TMSCN Phase Transfer Catalyst FinalProduct This compound CyanoLactam->FinalProduct H2, Raney Ni or LiAlH4 Solvent (e.g., EtOH or THF)

Sources

Technical Comparison Guide: Reproducibility of Experiments Involving 3-(Aminomethyl)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Aminomethyl)azepan-2-one is a critical conformationally constrained scaffold, primarily utilized in peptidomimetics to restrict the conformational freedom of the peptide backbone, mimicking


-turns or serving as a rigidified analogue of basic amino acids (e.g., Ornithine/Lysine).[1]

Unlike linear alternatives, this 7-membered lactam introduces specific dihedral angle constraints (


) that can increase receptor affinity by reducing the entropic penalty of binding. However, experimental reproducibility is frequently compromised by three factors: enantiomeric impurity , hygroscopicity of the free base , and undocumented racemization  during coupling.

This guide provides a validated framework for selecting, handling, and characterizing this scaffold to ensure data integrity in drug discovery workflows.

Part 1: The Chemical Context & SAR Logic

Structural Significance

The this compound scaffold (often referred to as a Caprolactam-based constraint) offers a unique balance between the rigidity of 5-membered rings (pyrrolidinones) and the flexibility of linear chains.

  • Constraint Profile: The 7-membered ring forces the peptide backbone into a semi-extended conformation, often favoring Type II'

    
    -turns.
    
  • Side Chain Topology: The aminomethyl group at position 3 presents a primary amine functionality in a specific vector, distinct from the planar presentation of aromatic scaffolds or the flexible presentation of linear lysine.

Comparative Performance Analysis

The following table contrasts this compound with its primary experimental alternatives:

FeatureThis compound L-Lysine / L-Ornithine 3-Amino-piperidin-2-one
Structure Type Cyclic (7-membered lactam)Linear (Flexible)Cyclic (6-membered lactam)
Conformational Entropy Low (Pre-organized)High (Entropic penalty upon binding)Moderate (Rigid chair/boat)
Metabolic Stability High (Resistant to proteolysis)Low (Rapid degradation)High
Solubility (Water) Moderate (Polar, H-bond donor/acceptor)HighModerate
Primary Risk Racemization at C3 during synthesisProteolytic cleavageRing strain / Pucker variability
Typical Use Case

-turn mimics, ACE/NEP inhibitors
Native peptide scanning

-turn mimics

Part 2: Critical Reproducibility Factors

The Chirality Trap

The C3 position is a chiral center. Commercial supplies of "this compound" are often racemic or have undocumented Enantiomeric Excess (ee).

  • Reproducibility Failure: Biological activity often resides in only one enantiomer (typically

    
    ). Using a racemate dilutes potency by 50% and introduces a competitive antagonist (the 
    
    
    
    isomer).
  • Requirement: You must validate

    
     prior to usage.
    
Hygroscopicity & Stoichiometry

The free amine form of the scaffold is highly hygroscopic and avidly absorbs atmospheric


 to form carbamates.
  • Reproducibility Failure: Weighing the "free base" leads to incorrect stoichiometry in coupling reactions, resulting in incomplete conversion and difficult purification.

  • Solution: Always store and weigh as the Dihydrochloride (2HCl) or Tartrate salt.

Lactam Ring Stability

While more stable than


-lactams, the 

-lactam (7-ring) can hydrolyze under strong acidic conditions (e.g., prolonged reflux in 6N HCl) or strong basic conditions, opening to the linear

-amino acid.

Part 3: Validated Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic and QC workflow to ensure reproducible incorporation of the scaffold.

G Start Start: Material Acquisition Check_Salt Is it a Salt Form? Start->Check_Salt Convert_Salt Convert to HCl Salt (Freeze Dry) Check_Salt->Convert_Salt No (Free Base) QC_Chiral QC: Determine Enantiomeric Excess (Chiral HPLC / Marfey's) Check_Salt->QC_Chiral Yes Convert_Salt->QC_Chiral Decision_EE Is ee > 98%? QC_Chiral->Decision_EE Reject Reject / Recrystallize Decision_EE->Reject No Coupling Peptide Coupling (HATU/HOAt, 0°C) Decision_EE->Coupling Yes Check_Racemization Post-Coupling QC (Check for Epimerization) Coupling->Check_Racemization Check_Racemization->Reject Fail Final Validated Bioactive Construct Check_Racemization->Final Pass

Figure 1: Quality Control and Decision Tree for integrating this compound into synthesis workflows.

Protocol A: Enantiomeric Excess Determination (Marfey's Method)

Context: Direct chiral HPLC of the free amine can be difficult due to peak tailing. Derivatization with Marfey's Reagent (FDAA) creates diastereomers that separate easily on standard C18 columns.

  • Preparation: Dissolve 1 mg of this compound (HCl salt) in 50

    
    L 
    
    
    
    .
  • Derivatization: Add 100

    
    L of 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone and 20 
    
    
    
    L of 1M
    
    
    .
  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 20

    
    L of 1M HCl to stop the reaction.
    
  • Analysis: Inject onto a standard C18 HPLC column (Gradient: 10-60% ACN in 0.1% TFA over 30 mins).

  • Validation: The L-L diastereomer (S-enantiomer of scaffold) and L-D diastereomer (R-enantiomer) will have distinct retention times. Integrate area under the curve to calculate %ee.

Protocol B: Racemization-Free Coupling

Context: The C3 proton is alpha to a carbonyl (the lactam), making it susceptible to deprotonation and racemization during activation, especially if strong bases are used.

  • Activation: Use HATU (1.1 eq) and HOAt (1.1 eq) as coupling reagents. Avoid carbodiimides (DCC/EDC) alone, as they are slower and increase racemization risk.

  • Base Management: Use TMP (2,4,6-trimethylpyridine) or DIEA (Diisopropylethylamine).

    • Critical Step: Add the base to the acid component first, pre-activate for 30 seconds, then add the this compound salt.

    • Temperature: Maintain reaction at 0°C for the first hour, then slowly warm to room temperature.

  • Monitoring: Monitor pH. Do not exceed pH 8.0.

Part 4: Troubleshooting & Logic

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield during Coupling Carbonate formation on free amine.Use HCl salt; degas solvents with Argon.
Double Peaks in HPLC Racemization at C3 or impure starting material.Run Marfey's analysis (Protocol A). If racemization occurred during coupling, switch to TMP base at 0°C.
Mass Spec M+18 peak Hydrolysis of Lactam ring.Avoid aqueous workups at pH < 2 or pH > 10. Use neutral buffers.
Mechanistic Insight: Why the Azepan-2-one?

The choice of this scaffold is rarely arbitrary. It is used to lock the


 (psi) angle of the amino acid residue. In linear peptides, 

rotates freely. In the azepan-2-one, the

angle is constrained by the ring structure, forcing the peptide backbone to adopt specific turn geometries (often Type II').
  • Causality: If your linear peptide has activity but low metabolic stability, introducing this scaffold can maintain the bioactive conformation while preventing protease access to the peptide bond [1, 2].

References

  • Synthesis of Conformationally Constrained Lysine Analogues. ACS Figshare. [Link] (Note: Provides foundational synthesis routes for constrained lysine mimics including azepan-2-one derivatives.)

  • Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. ResearchGate. [Link] (Note: Authoritative review on the structural biology and application of azepinone scaffolds.)

  • Solid-phase synthesis of constrained terminal and internal lactam peptidomimetics. PubMed. [Link] (Note: Validates the stability of 5, 6, and 7-membered lactams during solid-phase synthesis.)

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation. MDPI. [Link] (Note: Contextualizes the reactivity of lysine-like amines and pKa considerations relevant to the aminomethyl side chain.)

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(Aminomethyl)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Executive Summary & Critical Safety Directive

This guide provides a detailed protocol for the safe and compliant disposal of 3-(Aminomethyl)azepan-2-one. As a substituted lactam, this compound requires careful handling based on its chemical properties and potential hazards. The core directive for the disposal of this compound is to treat it as a regulated hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in standard municipal waste.

It is imperative to recognize that while comprehensive Safety Data Sheets (SDS) are available for the parent molecule, ε-Caprolactam, specific and universally adopted SDS for this compound are not as prevalent. Therefore, this protocol is synthesized from the known hazards of structurally similar compounds, established principles of chemical safety, and regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3] This guide is not a substitute for a formal waste characterization and consultation with your institution's Environmental Health and Safety (EHS) department.

Section 2: Hazard Profile Analysis and Rationale for Disposal Protocol

The disposal methodology for any chemical is directly derived from its hazard profile. For this compound, we infer its characteristics from the well-documented parent compound, ε-Caprolactam, and the functional implications of the aminomethyl group.

  • ε-Caprolactam (Parent Structure): The foundational azepan-2-one ring is classified as harmful if swallowed or inhaled, and it is a known skin and eye irritant.[4][5][6][7] It can cause respiratory irritation upon single exposure.[4][5][7]

  • Aminomethyl Group (-CH₂NH₂): The addition of a primary amine functional group introduces further considerations. Aliphatic amines can be corrosive and possess their own toxicological profiles. They can also react with other chemicals, necessitating strict waste segregation.

This composite structure dictates a cautious approach, assuming the combined hazards of both the lactam ring and the amine group. The primary rationale for treating this compound as hazardous waste is its irritant properties and potential toxicity.[4][6][8]

Data Presentation: Comparative Hazard Overview
Propertyε-Caprolactam (CAS: 105-60-2)This compound (Inferred)Causality of Inference
Acute Oral Toxicity Harmful if swallowed (Category 4).[4][5]Assumed Harmful. The core molecular structure is retained; the addition of an amine group does not typically mitigate oral toxicity.
Skin Irritation Causes skin irritation (Category 2).[4][5][8]Assumed Skin Irritant/Corrosive. Primary amines are often skin irritants or corrosives. The hazard is expected to be at least equivalent to, if not greater than, the parent compound.
Eye Irritation Causes serious eye irritation (Category 2A).[4][5][8]Assumed Serious Eye Irritant. The known properties of both lactams and amines strongly suggest a high potential for serious eye irritation.
Inhalation Toxicity Harmful if inhaled (Category 4).[4][5]Assumed Harmful if Inhaled. The compound is likely a solid with low volatility, but dust or aerosols would present an inhalation hazard similar to the parent molecule.
Aquatic Toxicity Not classified as toxic to aquatic life.[7]Assumed Potentially Harmful. While caprolactam itself has low aquatic toxicity, amine-containing compounds can have varying environmental effects. Prudent practice dictates preventing environmental release.[9][10]

Section 3: Pre-Disposal Operations & Waste Segregation

Deactivation or neutralization of this compound prior to disposal is NOT recommended. The basicity of the amine group might suggest acid neutralization; however, this creates an exothermic reaction and produces a salt, which is still a chemical waste product. Attempting such procedures without a validated protocol can lead to uncontrolled reactions and potential exposure.

The cardinal rule is waste segregation . Due to its reactivity, this compound waste must be kept separate from:

  • Strong Oxidizing Agents: To prevent vigorous, potentially explosive reactions.[10][11]

  • Acids and Bases: To avoid strong exothermic reactions and hydrolysis.[12]

  • Nitrosating Agents (e.g., nitrites): While a low probability in a typical waste stream, primary amines can potentially react under certain conditions to form diazonium species, and secondary amine impurities could form N-nitrosamines.

  • Other Incompatible Waste Streams: Always consult your EHS department's chemical compatibility chart.

Section 4: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound from the point of generation to final hand-off.

1. Personal Protective Equipment (PPE) Mandate:

  • Hand Protection: Wear chemical-resistant gloves (Nitrile rubber is a common choice, but consult the glove manufacturer's compatibility chart).

  • Eye Protection: Use chemical safety goggles or a face shield.[4][8]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If handling fine powders or creating aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. Work should be performed in a chemical fume hood.[10]

2. Waste Characterization & Containerization:

  • Identify: All waste containing this compound (e.g., neat compound, contaminated consumables like weigh paper or pipette tips, solutions) must be designated as hazardous waste.

  • Select Container: Use a dedicated, chemically compatible, and sealable waste container. A high-density polyethylene (HDPE) container is generally suitable. The container must be in good condition, with no leaks or cracks.[13]

  • Segregate: Do not mix with any other waste streams unless explicitly directed by your EHS officer.

3. Labeling Protocol:

  • Immediate Labeling: The waste container must be labeled as soon as the first drop of waste is added.

  • Content Requirements: The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • An accurate list of all other components and their approximate percentages (e.g., solvents).

    • The relevant hazard characteristics (e.g., "Irritant," "Harmful").

    • The date the container was started.

4. Temporary On-Site Storage:

  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or the main hazardous waste storage area. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.[10][11] The container must be kept closed at all times except when adding waste.

5. Final Disposal:

  • Professional Disposal: Arrange for pickup and final disposal through your institution's contracted licensed hazardous waste disposal service.[14] These professionals are trained to handle transportation and ultimate destruction or landfilling in accordance with all local, state, and federal regulations.[1][15]

Section 5: Emergency Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess & Secure: If the spill is small and you are trained to handle it, proceed. If the spill is large or you are unsure, contact your EHS emergency line immediately. Ensure the area is well-ventilated.

  • Don PPE: At a minimum, wear the PPE outlined in Section 4.

  • Containment: For a solid spill, carefully sweep or scoop the material to prevent dust generation. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[14]

  • Collection: Carefully collect the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Seal, label, and dispose of the spill cleanup waste as described in Section 4.

Section 6: Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (e.g., unused reagent, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal spill Emergency: Spill Occurs start->spill Potential Event characterize Step 2: Characterize & Segregate Waste (Isolate from incompatible chemicals) ppe->characterize containerize Step 3: Containerize & Label (Use sealed, compatible container with full 'Hazardous Waste' label) characterize->containerize characterize->spill storage Step 4: Temporary Storage (In designated Satellite Accumulation Area) containerize->storage disposal Step 5: Final Disposal (Arrange pickup by licensed EHS vendor) storage->disposal When container is full or per schedule end Disposal Complete disposal->end spill_protocol Execute Spill Management Protocol (Evacuate, Contain, Collect, Decontaminate) spill->spill_protocol Activate Protocol spill_protocol->containerize Collected spill debris is hazardous waste

Caption: Logical workflow from waste generation to final disposal.

Section 7: References

  • BASF Safety Data Sheet (for a related compound). (2025). BASF. [Link not available]

  • PubChem. (n.d.). Caprolactam. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Caprolactam. Wikipedia. Retrieved from [Link]

  • Government of Canada. (2023). Screening assessment - caprolactam. Canada.ca. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. EPA. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-. National Center for Biotechnology Information. Retrieved from [Link]

  • PerkinElmer. (2020). Waste Management. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Caprolactam. EPA. Retrieved from [Link]

  • IDR Environmental Services. (2019). What it Really Means to be RCRA Compliant with Hazardous Waste. IDR Environmental Services. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. OSHA. Retrieved from [Link]

  • Government of Canada. (2023). Caprolactam - information sheet. Canada.ca. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Caprolactam (CAS 105-60-2). Cheméo. Retrieved from [Link]

  • Lion Technology Inc. (2025). 4 Hazardous Waste Characteristics Under RCRA. YouTube. Retrieved from [Link]

  • ADX Medical. (2026). Acceptable Medical Waste Treatments 4 Proven Methods for Proper Disposal. YouTube. Retrieved from [Link]

  • JCIA BIGDr. (2012). Product Safety Summary for ε-Caprolactam. Japan Chemical Industry Association. Retrieved from [Link]

  • Learning Videos Channel. (2019). Correct Disposal and Clean up. YouTube. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]

  • LookChem. (n.d.). CAPROLACTAM. LookChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Probable products of polyamide 6.6 decomposition. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Final amended report on safety assessment on aminomethyl propanol and aminomethyl propanediol. National Library of Medicine. Retrieved from [Link]

  • Safety-Wear. (2026). Chemical Lab Equipment: Must-Have Items for Safe Testing. Safety-Wear. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetone. Wikipedia. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.